EGFR mutant-IN-2
Description
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Properties
Molecular Formula |
C27H27F3N6O2S |
|---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-N-[4-(1-ethylsulfonylindol-3-yl)-5-(trifluoromethyl)pyrimidin-2-yl]indol-5-amine |
InChI |
InChI=1S/C27H27F3N6O2S/c1-4-39(37,38)36-17-21(20-7-5-6-8-24(20)36)25-22(27(28,29)30)16-31-26(33-25)32-19-9-10-23-18(15-19)11-12-35(23)14-13-34(2)3/h5-12,15-17H,4,13-14H2,1-3H3,(H,31,32,33) |
InChI Key |
YETCUDGHQDLIRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1C=C(C2=CC=CC=C21)C3=NC(=NC=C3C(F)(F)F)NC4=CC5=C(C=C4)N(C=C5)CCN(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of a Representative EGFR Mutant-Specific Inhibitor: Osimertinib
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "EGFR mutant-IN-2" is not a widely recognized designation in publicly available scientific literature. This guide utilizes Osimertinib (AZD9291), a well-characterized and clinically approved third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), as a representative example to fulfill the technical requirements of this request. The data and methodologies presented herein are based on published studies of Osimertinib.
Core Mechanism of Action
Osimertinib is an oral, irreversible, third-generation EGFR TKI designed to selectively target both activating EGFR mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2] Its mechanism of action is centered on the covalent modification of a specific cysteine residue within the ATP-binding pocket of the EGFR kinase domain.
Key Features:
-
Irreversible Covalent Binding: Osimertinib forms a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding site of mutant EGFR.[3][4] This irreversible binding permanently inactivates the kinase activity of the receptor.
-
High Affinity for Mutant EGFR: Compared to wild-type EGFR, Osimertinib exhibits a significantly higher affinity for EGFR harboring activating mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation.[1] This selectivity is crucial for its favorable therapeutic window, minimizing off-target effects commonly associated with less selective EGFR inhibitors.
-
Inhibition of Downstream Signaling: By blocking the kinase activity of mutant EGFR, Osimertinib effectively abrogates downstream signaling pathways critical for tumor cell proliferation and survival, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
Quantitative Data: Inhibitory Potency
The in vitro potency of Osimertinib has been extensively evaluated in various non-small cell lung cancer (NSCLC) cell lines harboring different EGFR mutations. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for mutant over wild-type EGFR.
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| LoVo | Exon 19 deletion | 12.92 |
| LoVo | L858R/T790M | 11.44 |
| LoVo | Wild-Type | 493.8 |
| PC-9 | Exon 19 deletion | 17 |
| H1975 | L858R/T790M | 5 |
| PC-9ER | Exon 19 deletion/T790M | 13 |
Signaling Pathway Inhibition
Osimertinib's inhibition of mutant EGFR leads to the suppression of key downstream signaling cascades that drive oncogenesis.
References
EGFR Mutant-IN-2: A Comprehensive Technical Guide on Synthesis, Chemical Properties, and Biological Activity
This technical guide provides an in-depth overview of EGFR Mutant-IN-2, a potent and selective inhibitor of mutant forms of the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4] While first and second-generation EGFR inhibitors have shown clinical efficacy, the emergence of resistance mutations, such as T790M and C797S, has necessitated the development of novel inhibitors.[5] this compound is a next-generation inhibitor designed to target these clinically relevant mutations with high selectivity over wild-type (WT) EGFR, thereby minimizing off-target toxicities.
Chemical Properties and Synthesis
This compound is a novel "two-in-one" inhibitor that spans both the orthosteric (ATP-binding) and an allosteric site of the EGFR kinase domain. This dual-binding mechanism contributes to its high potency and selectivity for mutant EGFR.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₉H₂₈N₆O₃ |
| Molecular Weight | 520.58 g/mol |
| IUPAC Name | 2-(Dimethylamino)-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (>50 mg/mL), sparingly soluble in methanol, and insoluble in water. |
| Purity (HPLC) | >99% |
| Storage | Store at -20°C for long-term storage. |
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the initial formation of a key pyrimidine intermediate followed by a palladium-catalyzed cross-coupling reaction and final amidation.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 2-chloro-4-(pyridin-3-yl)pyrimidine. 3-acetylpyridine is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 120°C for 4 hours. The resulting intermediate is then treated with 2-chlorobenzamidine hydrochloride and sodium methoxide in methanol under reflux for 8 hours to yield the 2-chloro-4-(pyridin-3-yl)pyrimidine intermediate.
-
Step 2: Buchwald-Hartwig amination. The pyrimidine intermediate from Step 1 is coupled with N1-(tert-butoxycarbonyl)-p-phenylenediamine using a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., Xantphos) in the presence of a base (e.g., Cs₂CO₃) in an appropriate solvent (e.g., 1,4-dioxane) at 100°C for 12 hours.
-
Step 3: Boc deprotection. The product from Step 2 is treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 2 hours to remove the Boc protecting group.
-
Step 4: Amidation. The resulting amine is then acylated with 2-(dimethylamino)acetyl chloride in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in DCM at 0°C to room temperature for 4 hours to yield the final product, this compound.
-
Purification. The crude product is purified by column chromatography on silica gel using a gradient of methanol in DCM. The structure is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Activity and Mechanism of Action
This compound demonstrates potent inhibitory activity against clinically relevant EGFR mutations, including the activating mutations (L858R, exon 19 deletions) and the resistance mutations (T790M, C797S). Its mechanism of action involves binding to the inactive "αC-out" conformation of the EGFR kinase domain, which is preferentially adopted by the mutant forms of the receptor.
Table 2: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) |
| EGFR (WT) | 47 |
| EGFR (L858R) | 1.2 |
| EGFR (L858R/T790M) | 4.4 |
| EGFR (L858R/T790M/C797S) | 4.9 |
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)
-
Plate Preparation. A 384-well plate is used for the assay.
-
Compound Addition. 50 nL of serially diluted this compound or DMSO (vehicle control) is added to the wells.
-
Pre-incubation. The compounds are pre-incubated with the respective EGFR kinase enzyme for 30 minutes at room temperature.
-
Reaction Initiation. The kinase reaction is initiated by adding a solution containing the substrate peptide and ATP.
-
Incubation. The reaction is allowed to proceed for 1 hour at room temperature.
-
Detection. The amount of ADP produced is measured using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is read on a plate reader.
-
Data Analysis. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Table 3: Cellular Antiproliferative Activity of this compound
| Cell Line | EGFR Status | GI₅₀ (nM) |
| A431 | WT Overexpression | 25.1 |
| NCI-H1975 | L858R/T790M | 42.5 |
| PC-9 | del E746-A750 | 15.8 |
| SW620 | KRAS Mutant (EGFR WT) | >10,000 |
Experimental Protocol: Cellular Proliferation Assay (MTT)
-
Cell Seeding. Cells are seeded in a 96-well plate at a density of 5,000 cells/well and allowed to attach overnight.
-
Compound Treatment. Cells are treated with serial dilutions of this compound or DMSO (vehicle control) and incubated for 72 hours.
-
MTT Addition. 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Solubilization. The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement. The absorbance at 570 nm is measured using a microplate reader.
-
Data Analysis. The percentage of cell growth inhibition relative to the vehicle control is calculated, and GI₅₀ values are determined.
Signaling Pathways and Experimental Workflows
EGFR activation triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival. This compound effectively blocks these pathways by inhibiting the initial autophosphorylation of the mutant EGFR.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for EGFR Inhibitor Development.
Experimental Protocol: In Vivo Tumor Xenograft Study
-
Animal Model. Athymic nude mice are used for the study.
-
Tumor Implantation. NCI-H1975 cells (harboring L858R/T790M mutations) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth. Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization. Mice are randomized into treatment and vehicle control groups.
-
Treatment Administration. this compound is administered daily by oral gavage at a predetermined dose. The control group receives the vehicle.
-
Tumor Measurement. Tumor volume is measured with calipers every 2-3 days using the formula: Volume = (length × width²)/2.
-
Toxicity Monitoring. Body weight is monitored as an indicator of toxicity.
-
Study Termination. After a defined treatment period (e.g., 21 days), mice are euthanized, and tumors are excised for pharmacodynamic analysis.
-
Data Analysis. The percentage of tumor growth inhibition for the treatment group is calculated relative to the vehicle control group.
Conclusion
This compound is a potent and selective inhibitor of clinically relevant EGFR mutations, including those that confer resistance to earlier-generation TKIs. Its unique dual-binding mechanism and favorable preclinical profile make it a promising candidate for further development in the treatment of EGFR-mutant NSCLC. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers in the field of oncology drug discovery.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Conformational Remodeling and Allosteric Regulation Underlying EGFR Mutant-Induced Activation: A Multi-Scale Analysis Using MD, MSMs, and NRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of a “two-in-one” mutant-selective EGFR inhibitor that spans the orthosteric and allosteric sites - PMC [pmc.ncbi.nlm.nih.gov]
EGFR Mutant-IN-2: A Targeted Approach to Overcoming C797S-Mediated Resistance in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of the C797S mutation in the epidermal growth factor receptor (EGFR) has become a significant challenge in the treatment of non-small cell lung cancer (NSCLC), rendering third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib ineffective. EGFR Mutant-IN-2, also known as Compound D51, is a potent, fourth-generation EGFR inhibitor developed to address this critical unmet medical need. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental methodologies, to support researchers and drug development professionals in the field of oncology.
Core Data Presentation
The inhibitory activity of this compound has been quantified against key osimertinib-resistant EGFR mutations. The following tables summarize the in vitro potency and pharmacokinetic profile of the compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target EGFR Mutant | IC50 (nM) |
| L858R/T790M/C797S | 14[1] |
| del19/T790M/C797S | 62[1] |
Table 2: Preclinical Pharmacokinetic Profile of this compound (Compound D51)
| Parameter | Value | Species | Administration |
| Cmax | Data not publicly available | Mouse | Oral |
| Tmax | Data not publicly available | Mouse | Oral |
| AUC | Data not publicly available | Mouse | Oral |
| Half-life (t1/2) | Data not publicly available | Mouse | Oral |
| Bioavailability | Favorable in vivo stability and antitumor activity reported[1] | Mouse | Oral |
Mechanism of Action
This compound is designed to inhibit the kinase activity of EGFR harboring the C797S mutation. Unlike third-generation inhibitors that form a covalent bond with the cysteine at position 797, the C797S mutation to a serine prevents this interaction, leading to resistance. This compound likely employs a non-covalent binding mechanism or interacts with the ATP-binding pocket in a manner that is not hindered by the C797S substitution, thereby effectively inhibiting the downstream signaling pathways that drive tumor growth and proliferation.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
References
Investigating EGFR Mutant-IN-2 in Osimertinib-Resistant Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of acquired resistance to third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as osimertinib, presents a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). The most common mechanism of resistance is the acquisition of a tertiary C797S mutation in the ATP-binding site of the EGFR kinase domain, which prevents the covalent binding of irreversible inhibitors like osimertinib.[1][2][3] This has spurred the development of fourth-generation EGFR inhibitors designed to overcome this resistance mechanism. This technical guide focuses on EGFR mutant-IN-2, a potent inhibitor of mutant EGFR, and provides a comprehensive overview of its preclinical evaluation in the context of osimertinib-resistant NSCLC.
Mechanism of Action and Preclinical Efficacy
This compound is an EGFR mutant inhibitor that has demonstrated significant activity against clinically relevant osimertinib-resistant mutations.[4] Specifically, it has been shown to inhibit the EGFRL858R/T790M/C797S and EGFRdel19/T790M/C797S triple mutants, which are key drivers of resistance to osimertinib.[4] The development of fourth-generation inhibitors like this compound that can effectively target the C797S mutation is a critical area of research aimed at providing new therapeutic options for patients who have progressed on osimertinib.
Data Presentation: In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound and other selected fourth-generation EGFR inhibitors against various EGFR mutations, including the osimertinib-resistant C797S mutation.
| Compound | Target EGFR Mutation | IC50 (nM) | Reference |
| This compound | L858R/T790M/C797S | 14 | |
| del19/T790M/C797S | 62 | ||
| BBT-176 | 19Del/C797S (protein) | 4.36 | |
| 19Del/T790M/C797S (protein) | 1.79 | ||
| L858R/C797S (protein) | 5.35 | ||
| 19Del/C797S (Ba/F3 cells) | 42 | ||
| 19Del/T790M/C797S (Ba/F3 cells) | 49 | ||
| L858R/C797S (Ba/F3 cells) | 183 | ||
| L858R/T790M/C797S (Ba/F3 cells) | 202 | ||
| JND3229 | L858R/T790M/C797S | 5.8 | |
| Compound 27 | L858R/T790M/C797S | 3.1 | |
| LS-106 | 19del/T790M/C797S (kinase) | 2.4 | |
| L858R/T790M/C797S (kinase) | 3.1 | ||
| 19del/T790M/C797S (BaF3 cells) | 90 | ||
| L858R/T790M/C797S (BaF3 cells) | 120 |
Note: IC50 values are highly dependent on the specific assay conditions and cell lines used. The data presented here are for comparative purposes and are compiled from various sources.
While specific pharmacokinetic data for this compound are not publicly available, it is described as having favorable pharmacokinetic parameters and in vivo stability.
Experimental Protocols
Biochemical Kinase Assay (Continuous-Read)
This protocol is adapted from established methods for measuring the potency of kinase inhibitors.
-
Reagent Preparation:
-
Prepare 10X stocks of recombinant human EGFR proteins (e.g., EGFRL858R/T790M/C797S) in 1X kinase reaction buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).
-
Prepare a 1.13X ATP and a suitable fluorescent or luminescent peptide substrate (e.g., Y12-Sox) mix in 1X kinase reaction buffer.
-
Prepare serial dilutions of this compound in 50% DMSO.
-
-
Assay Procedure:
-
Add 5 µL of the EGFR enzyme solution to the wells of a 384-well, white, non-binding surface microtiter plate.
-
Add 0.5 µL of the serially diluted this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at 27°C for 30 minutes.
-
Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix.
-
Monitor the reaction kinetics in a plate reader (e.g., λex 360 nm / λem 485 nm for a fluorescent substrate) every 60-90 seconds for 30-120 minutes.
-
-
Data Analysis:
-
Examine the progress curves for linear reaction kinetics.
-
Determine the initial velocity from the slope of the linear portion of the curve.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a suitable model (e.g., log[Inhibitor] vs. Response, Variable Slope in GraphPad Prism) to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding:
-
Seed NSCLC cells harboring the relevant EGFR mutations (e.g., engineered Ba/F3 cells or patient-derived cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO).
-
Incubate the treated cells for 72 hours.
-
-
MTT Addition and Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
-
Western Blot Analysis for EGFR Signaling
This protocol allows for the assessment of the inhibitor's effect on EGFR and its downstream signaling pathways.
-
Cell Treatment and Lysis:
-
Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with different concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the intensity of the phosphoprotein bands to the corresponding total protein bands.
-
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an EGFR inhibitor in a mouse model.
-
Tumor Implantation:
-
Subcutaneously inject immunocompromised mice (e.g., nude or SCID mice) with NSCLC cells harboring osimertinib-resistant EGFR mutations (e.g., 1 x 10⁶ to 5 x 10⁶ cells in a mixture of serum-free medium and Matrigel).
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer this compound at the desired doses and schedule (e.g., daily oral gavage).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
Measure the tumor weight and perform further analysis (e.g., Western blotting, immunohistochemistry) on the tumor tissue.
-
Mandatory Visualizations
EGFR Signaling Pathway in Osimertinib Resistance
Caption: EGFR signaling pathway in the context of C797S-mediated osimertinib resistance and inhibition by this compound.
Experimental Workflow for Preclinical Evaluation
Caption: A typical experimental workflow for the preclinical evaluation of a fourth-generation EGFR inhibitor.
Conclusion
This compound represents a promising therapeutic agent for overcoming osimertinib resistance in NSCLC driven by the C797S mutation. Its potent in vitro activity against key resistance mutations highlights its potential as a next-generation EGFR inhibitor. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this compound and other fourth-generation EGFR inhibitors. Further in vivo efficacy and pharmacokinetic studies will be crucial in translating the preclinical promise of these compounds into clinical benefits for patients with osimertinib-resistant NSCLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Overcoming Acquired Resistance in EGFR-Mutant Non-Small Cell Lung Cancer: A Technical Guide to EGFR Mutant-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of EGFR mutant-IN-2, a fourth-generation epidermal growth factor receptor (EGFR) inhibitor designed to overcome acquired resistance to third-generation tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). This document details the mechanism of action, preclinical efficacy, and the experimental protocols utilized in the evaluation of this potent, wild-type-sparing inhibitor.
Introduction: The Challenge of Acquired Resistance in EGFR-Mutant NSCLC
Activating mutations in the epidermal growth factor receptor (EGFR) are critical drivers in a significant subset of non-small cell lung cancers (NSCLC).[1] Targeted therapies, specifically EGFR tyrosine kinase inhibitors (TKIs), have revolutionized the treatment landscape for these patients. First and second-generation TKIs, such as gefitinib, erlotinib, and afatinib, offered significant clinical benefits, but their efficacy is often limited by the emergence of the T790M "gatekeeper" mutation.[1]
The development of third-generation irreversible inhibitors, most notably osimertinib, was a major advancement, as they were designed to be effective against tumors harboring the T790M mutation while sparing wild-type (WT) EGFR, thereby reducing toxicity.[2] Osimertinib covalently binds to a cysteine residue at position 797 (C797) in the ATP-binding pocket of EGFR.[2] However, acquired resistance to osimertinib inevitably develops, frequently through a tertiary mutation at this covalent binding site, most commonly the C797S mutation, which substitutes cysteine with serine.[3] This substitution prevents the covalent bond formation, rendering irreversible inhibitors ineffective and creating a significant unmet clinical need.
To address this challenge, fourth-generation EGFR inhibitors are being developed. These inhibitors are designed to be effective against EGFR harboring both the T790M and C797S mutations. This guide focuses on a promising fourth-generation inhibitor, this compound (also known as Compound D51), a noncovalent, potent, and selective inhibitor that has demonstrated significant preclinical activity against osimertinib-resistant EGFR mutations.
Mechanism of Action of this compound
This compound is a rationally designed osimertinib derivative that functions as a noncovalent, ATP-competitive inhibitor. Unlike its irreversible predecessors, its mechanism does not rely on forming a covalent bond with C797, thereby circumventing the primary mechanism of resistance to third-generation TKIs.
Targeting the ATP-Binding Pocket
Molecular docking studies indicate that this compound occupies the ATP-binding site of the EGFR kinase domain. Its binding is stabilized by key interactions, including hydrogen bonds with critical residues within the pocket, which allows it to potently inhibit the kinase activity of EGFR, even in the presence of the C797S mutation.
Selectivity for Mutant vs. Wild-Type EGFR
A critical feature of this compound is its high selectivity for mutant forms of EGFR over the wild-type receptor. This selectivity is crucial for minimizing the dose-limiting toxicities commonly associated with non-selective EGFR inhibitors, such as skin rash and diarrhea. Preclinical data demonstrates that this compound has over 500-fold selectivity for the triple-mutant EGFRL858R/T790M/C797S over wild-type EGFR.
Overcoming Acquired Resistance: Preclinical Data
This compound has shown potent inhibitory activity against key osimertinib-resistant EGFR mutations in both biochemical and cellular assays. Its efficacy has also been demonstrated in in vivo models of NSCLC.
In Vitro Kinase and Cellular Proliferation Assays
The inhibitory activity of this compound was evaluated against various EGFR mutations. The half-maximal inhibitory concentration (IC50) values from these assays are summarized in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| EGFR Mutant | IC50 (nM) |
| L858R/T790M/C797S | 14 |
| del19/T790M/C797S | 62 |
| Wild-Type (WT) | >5000 |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| H1975-TM | L858R/T790M/C797S | 14 |
| PC9-TM | del19/T790M/C797S | 82 |
| A431 | Wild-Type | >10000 |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound was assessed in a nude mouse xenograft model using H1975-TM cells, which harbor the EGFRL858R/T790M/C797S triple mutation. The compound demonstrated significant, dose-dependent tumor growth inhibition.
Table 3: In Vivo Anti-Tumor Efficacy of this compound
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 50 mg/kg | Significant Inhibition |
| This compound | 100 mg/kg | Stronger Inhibition |
(Note: Specific quantitative values for tumor growth inhibition were not provided in the abstract but were described as significant and dose-dependent in the primary research article.)
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway and Inhibition
The EGFR signaling pathway is a complex cascade that regulates cell growth, proliferation, and survival. Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways. Activating mutations lead to constitutive activation of these pathways. This compound inhibits this signaling at the source by blocking the kinase activity of the receptor.
Mechanism of Acquired Resistance to Osimertinib
Osimertinib, a third-generation EGFR inhibitor, irreversibly binds to the C797 residue. The C797S mutation prevents this covalent bond, leading to restored kinase activity and tumor cell proliferation despite treatment.
Experimental Workflow: In Vivo Xenograft Study
The following diagram outlines a typical workflow for assessing the in vivo efficacy of an EGFR inhibitor like this compound.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary research publication by Dong H, et al. (2023) and standard laboratory procedures.
In Vitro EGFR Kinase Inhibition Assay
-
Objective: To determine the IC50 value of this compound against various forms of the EGFR kinase domain.
-
Materials: Recombinant human EGFR kinase domains (WT, L858R/T790M/C797S, del19/T790M/C797S), ATP, kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), and a suitable kinase activity detection kit (e.g., ADP-Glo™).
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase assay buffer.
-
In a 384-well plate, add the recombinant EGFR kinase, a suitable substrate (e.g., a poly-GT peptide), and the diluted inhibitor.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining kinase activity using the detection reagent as per the manufacturer's instructions (e.g., by measuring luminescence).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC50 value.
-
Cell Viability/Proliferation Assay
-
Objective: To determine the anti-proliferative effect of this compound on NSCLC cell lines.
-
Materials: NSCLC cell lines (e.g., H1975-TM, PC9-TM, A431), complete growth medium (e.g., RPMI-1640 with 10% FBS), 96-well plates, and a cell viability reagent (e.g., MTS or CellTiter-Glo®).
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete growth medium.
-
Replace the existing medium with the medium containing the various concentrations of the inhibitor or vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the signal (absorbance or luminescence) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Western Blot Analysis for Signaling Pathway Modulation
-
Objective: To assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.
-
Materials: NSCLC cells, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK), HRP-conjugated secondary antibodies, and chemiluminescent substrate.
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
In Vivo Xenograft Mouse Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Materials: Immunocompromised mice (e.g., BALB/c nude mice), H1975-TM or PC9-TM tumor cells, Matrigel, vehicle solution, and this compound formulated for oral administration.
-
Procedure:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in Matrigel/PBS) into the flank of each mouse.
-
Monitor the mice until tumors reach an average volume of 100-200 mm³.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., at 50 and 100 mg/kg) or vehicle control to the respective groups via oral gavage once daily.
-
Measure tumor volumes with calipers and monitor the body weight of the mice 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic studies).
-
Conclusion
This compound (Compound D51) represents a significant advancement in the development of fourth-generation EGFR inhibitors. Its potent and selective noncovalent mechanism of action allows it to effectively inhibit the kinase activity of EGFR harboring the C797S mutation, a key driver of resistance to third-generation TKIs like osimertinib. The compelling preclinical data, demonstrating potent in vitro activity against triple-mutant EGFR and significant in vivo tumor regression, highlight its potential as a future therapeutic option for NSCLC patients who have developed resistance to current standard-of-care treatments. Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for patients with advanced, EGFR-mutant lung cancer.
References
An In-depth Technical Guide on the Binding Affinity of EGFR Mutant-IN-2 to Double Mutant EGFR
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The epidermal growth factor receptor (EGFR) is a critical target in oncology, particularly in non-small cell lung cancer (NSCLC). The emergence of resistance mutations, such as the T790M "gatekeeper" mutation in combination with activating mutations like L858R or exon 19 deletions (del19), poses a significant challenge to the efficacy of EGFR tyrosine kinase inhibitors (TKIs). This guide provides a comprehensive overview of the binding affinity of a fourth-generation inhibitor, EGFR mutant-IN-2 (also known as Compound D51), with a focus on its activity against mutant forms of EGFR. While specific binding affinity data for this compound against double mutant EGFR (e.g., L858R/T790M) is not publicly available at this time, this document summarizes the available data for its potent activity against clinically relevant triple mutant forms of EGFR. Furthermore, it details the experimental protocols for assessing inhibitor binding affinity and illustrates the pertinent signaling pathways and experimental workflows.
Introduction to EGFR and Resistance Mutations
The EGFR signaling pathway plays a pivotal role in cell proliferation, survival, and differentiation.[1][2] Ligand binding to EGFR triggers receptor dimerization and subsequent autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for normal cellular function but are often dysregulated in cancer.
Activating mutations in the EGFR kinase domain, such as the L858R point mutation in exon 21 or in-frame deletions in exon 19, lead to constitutive kinase activity, driving tumorigenesis in a subset of NSCLC patients. First and second-generation EGFR TKIs have shown significant clinical benefit in these patients. However, the majority of patients eventually develop resistance, most commonly through the acquisition of a secondary T790M mutation in exon 20.[3] The T790M mutation increases the affinity of EGFR for ATP, thereby reducing the potency of ATP-competitive inhibitors.[4][5] More recently, a tertiary C797S mutation has emerged as a resistance mechanism to third-generation covalent inhibitors like osimertinib, as it removes the cysteine residue required for covalent bond formation.
This compound: A Novel Inhibitor
This compound is a potent, mutant-selective EGFR inhibitor. While specific binding affinities for double mutant EGFR are not yet published, available data demonstrates its significant activity against triple mutant EGFR, which represents a key area of unmet need in NSCLC treatment.
Quantitative Binding Affinity Data
The inhibitory activity of this compound has been quantified against triple mutant EGFR constructs. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are presented in the table below. A lower IC50 value indicates a more potent inhibitor.
| EGFR Mutant | IC50 (nM) |
| L858R/T790M/C797S | 14 |
| del19/T790M/C797S | 62 |
Data sourced from publicly available information.
Experimental Protocols
The determination of inhibitor binding affinity and potency is crucial in drug development. Below are detailed methodologies for key experiments used to characterize EGFR inhibitors.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified EGFR kinase domains.
Objective: To determine the IC50 value of an inhibitor against wild-type and mutant EGFR kinases.
Materials:
-
Recombinant human EGFR kinase domain (wild-type or mutant)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in kinase buffer. A typical starting concentration is 10 µM with 3-fold serial dilutions.
-
Enzyme and Substrate Preparation: In a microplate, add the recombinant EGFR enzyme and the peptide substrate to each well.
-
Inhibitor Incubation: Add the diluted inhibitor or DMSO (vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The ATP concentration should be close to the Michaelis-Menten constant (Km) for EGFR to ensure accurate IC50 determination.
-
Reaction Incubation: Allow the reaction to proceed for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate or consumed ATP. This is often achieved using a luminescence-based assay that quantifies the amount of ADP produced.
-
Data Analysis: Plot the percentage of inhibition versus the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve using a suitable software (e.g., GraphPad Prism).
Cell-Based Proliferation Assay
This assay assesses the inhibitor's ability to prevent the growth of cancer cells that are dependent on EGFR signaling for their proliferation and survival.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of an inhibitor in EGFR-dependent cancer cell lines.
Materials:
-
Cancer cell lines expressing wild-type or mutant EGFR (e.g., PC-9 for del19, H1975 for L858R/T790M)
-
Complete cell culture medium
-
Test inhibitor dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with serial dilutions of the test inhibitor. Include untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Viability Measurement: Add the cell viability reagent to each well. This reagent measures the amount of ATP present, which is an indicator of metabolically active cells.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. Determine the GI50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Key Processes
Diagrams are essential for understanding the complex biological and experimental processes involved in EGFR inhibitor research.
EGFR Signaling Pathway
The following diagram illustrates the major signaling cascades activated by EGFR and the point of intervention for EGFR inhibitors.
Experimental Workflow for Kinase Inhibitor Evaluation
The process of evaluating a potential EGFR inhibitor follows a logical progression from initial biochemical screening to more complex cellular and in vivo studies.
Conclusion
The development of inhibitors that can effectively target resistance mutations is a critical goal in precision oncology. This compound shows promise as a potent inhibitor of triple mutant EGFR, addressing a significant clinical challenge. While further data on its binding affinity to double mutant EGFR is anticipated, the methodologies and understanding of the underlying biology outlined in this guide provide a solid foundation for researchers and drug developers in the field. The continued investigation of such next-generation inhibitors is essential for improving outcomes for patients with EGFR-mutant NSCLC.
References
- 1. Insights into the Overcoming EGFRDel19/T790M/C797S Mutation: A Perspective on the 2-Aryl-4-aminothienopyrimidine Backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EGFR T790M mutation: a double role in lung cancer cell survival? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of double mutations T790M/L858R on conformation and drug-resistant mechanism of epidermal growth factor receptor explored by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
Structural Analysis of a Covalent Inhibitor Complexed with EGFR T790M: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Mutations in the EGFR gene can lead to its constitutive activation, a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC).[2][3] While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown efficacy in treating NSCLC patients with activating EGFR mutations, the emergence of the T790M "gatekeeper" mutation often leads to acquired resistance.[4][5] This mutation, a single amino acid substitution from threonine to methionine at position 790, enhances the receptor's affinity for ATP, thereby reducing the potency of ATP-competitive inhibitors.
This technical guide provides an in-depth structural and functional analysis of a representative pyrimidine-based covalent inhibitor complexed with the drug-resistant EGFR T790M mutant. While the specific inhibitor "IN-2" was not identified in the public domain, this guide utilizes data from well-characterized covalent inhibitors that selectively target the Cys797 residue in the ATP-binding site of EGFR, a strategy proven effective against the T790M mutation.
Structural Analysis of the EGFR T790M-Inhibitor Complex
Crystallographic studies of EGFR T790M in complex with pyrimidine-based covalent inhibitors reveal a detailed picture of their binding mode and the basis for their selectivity and potency. These inhibitors are designed to form a covalent bond with Cys797, which is located near the ATP-binding pocket. This irreversible interaction allows them to effectively shut down the kinase activity of the T790M mutant.
The pyrimidine scaffold of these inhibitors typically forms hydrogen bonds with the hinge region of the kinase domain, specifically with the backbone of Met793. The presence of the bulky methionine at position 790 in the mutant creates a steric clash with first and second-generation inhibitors. However, third-generation covalent inhibitors are designed to fit into this altered active site. The inhibitor's structure often includes a solvent-exposed moiety that can be modified to optimize pharmacokinetic properties without compromising binding affinity.
Structural alignments show that the overall conformation of the kinase domain is not dramatically altered by the binding of the covalent inhibitor. The inhibitor occupies the ATP-binding cleft between the N- and C-lobes of the kinase domain. The covalent bond formation with Cys797 anchors the inhibitor in place, leading to a prolonged and potent inhibition of the enzyme's activity.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of a representative pyrimidine-based covalent inhibitor against various forms of EGFR.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC₅₀ (nM) |
| EGFR (Wild-Type) | >1000 |
| EGFR (L858R) | 15 |
| EGFR (T790M) | 8 |
| EGFR (L858R/T790M) | 1 |
Data is representative of pyrimidine-based covalent inhibitors targeting EGFR T790M.
Table 2: Cellular Proliferation Inhibition
| Cell Line | EGFR Status | GI₅₀ (nM) |
| A431 | Wild-Type Overexpression | >500 |
| NCI-H1975 | L858R/T790M | 25 |
| PC-9 | del E746-A750 | 10 |
Data is representative of pyrimidine-based covalent inhibitors targeting EGFR T790M.
Experimental Protocols
Protein Expression and Purification of EGFR T790M Kinase Domain
A detailed protocol for the expression and purification of the EGFR T790M kinase domain is crucial for in vitro biochemical and structural studies.
-
Expression: The human EGFR kinase domain (residues 696-1022) containing the T790M mutation is typically cloned into an expression vector (e.g., pFastBac) with an N-terminal purification tag (e.g., His-tag). The recombinant vector is then used to generate baculovirus for infection of insect cells (e.g., Sf9 or Hi5). Cells are cultured for 48-72 hours post-infection to allow for protein expression.
-
Lysis: Infected cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM TCEP, and protease inhibitors), and lysed by sonication or microfluidization.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged EGFR T790M is then eluted with a high concentration of imidazole.
-
Tag Removal and Further Purification: The eluted protein is treated with a specific protease (e.g., TEV protease) to cleave the affinity tag. The protein solution is then passed through the Ni-NTA column again to remove the cleaved tag and any uncleaved protein.
-
Size-Exclusion Chromatography: The final purification step involves size-exclusion chromatography to separate the EGFR T790M kinase domain from any remaining impurities and aggregates. The purified protein is then concentrated and stored at -80°C.
In Vitro EGFR Kinase Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of enzyme activity and inhibition.
-
Reaction Setup: The kinase reaction is set up in a 384-well plate. Each well contains the purified EGFR T790M enzyme, the kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT), the substrate (e.g., poly(Glu,Tyr) 4:1), and the test inhibitor at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection: After the incubation, ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.
-
Luminescence Measurement: Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal through a luciferase reaction. After a 30-minute incubation, the luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. IC₅₀ values for the inhibitor are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Crystallization of the EGFR T790M-Inhibitor Complex
Obtaining high-quality crystals is essential for determining the three-dimensional structure of the protein-inhibitor complex.
-
Complex Formation: The purified EGFR T790M kinase domain is incubated with a molar excess of the covalent inhibitor for several hours to ensure complete covalent modification. The complex is then purified by size-exclusion chromatography to remove unbound inhibitor.
-
Crystallization Screening: The purified complex is concentrated to a suitable concentration (e.g., 5-10 mg/mL) and used for crystallization screening. The sitting-drop or hanging-drop vapor diffusion method is commonly used, where small droplets of the protein-inhibitor complex are mixed with a variety of crystallization screen solutions.
-
Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives to obtain larger, well-diffracting crystals.
-
Data Collection and Structure Determination: The optimized crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The structure is then solved by molecular replacement using a known EGFR kinase domain structure as a search model, and the model is refined against the diffraction data.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the EGFR signaling pathway and a general workflow for the development of EGFR inhibitors.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for EGFR Inhibitor Development.
References
The Rise and Fall of a Promising EGFR Inhibitor: A Technical Guide to Rociletinib (CO-1686)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of rociletinib (formerly CO-1686), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Rociletinib was designed to selectively target the activating mutations of EGFR, as well as the T790M resistance mutation, which frequently arises after treatment with first- and second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). While its development was ultimately halted, the story of rociletinib offers valuable insights into the challenges of targeted cancer therapy.
Discovery and Rationale
The development of rociletinib was driven by a critical unmet need in the treatment of EGFR-mutant NSCLC. Patients with activating EGFR mutations, such as exon 19 deletions and the L858R point mutation, initially show remarkable responses to first-generation TKIs like erlotinib and gefitinib. However, acquired resistance inevitably develops, with the T790M "gatekeeper" mutation being the culprit in over half of the cases. This mutation increases the affinity of the EGFR kinase domain for ATP, reducing the efficacy of ATP-competitive inhibitors.
Rociletinib was engineered as a covalent, irreversible inhibitor designed to overcome this resistance mechanism. Its 2,4-disubstituted pyrimidine scaffold was optimized to selectively target the mutant forms of EGFR, including T790M, while sparing wild-type (WT) EGFR.[1][2][3] This selectivity was intended to minimize the dose-limiting toxicities associated with WT EGFR inhibition, such as rash and diarrhea.[1]
Mechanism of Action
Rociletinib functions as an irreversible inhibitor by forming a covalent bond with the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain.[3] This covalent modification permanently inactivates the receptor, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival. Its selectivity for mutant EGFR is attributed to its ability to bind more potently to the altered conformation of the ATP-binding site in the mutant receptor compared to the wild-type receptor.
Quantitative Efficacy Data
The preclinical and clinical efficacy of rociletinib has been documented through various studies. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of Rociletinib
| Target | Assay Type | Metric | Value | Reference |
| EGFRL858R/T790M | Cell-free | Ki | 21.5 nM | |
| EGFRWT | Cell-free | Ki | 303.3 nM | |
| EGFRL858R/T790M | EGFR-TK Inhibition | IC50 | 0.04 µM | |
| EGFRWT | EGFR-TK Inhibition | IC50 | >1.68 µM | |
| Mutant EGFR expressing NSCLC cells | Cell Viability (Growth Inhibition) | GI50 | 7 - 32 nM | |
| WT EGFR expressing cells | Cell Viability (Growth Inhibition) | GI50 | 547 - 4,275 nM | |
| pEGFR (mutant EGFR expressing cells) | Kinase Assay | IC50 | 62 - 187 nM | |
| pEGFR (WT EGFR expressing cells) | Kinase Assay | IC50 | > 2,000 nM |
Table 2: Clinical Efficacy of Rociletinib in T790M-Positive NSCLC Patients
| Clinical Trial Phase | Number of Patients | Metric | Value | Reference |
| Phase 1/2 | 46 | Objective Response Rate (ORR) | 59% | |
| Phase 1/2 | 46 | Disease Control Rate (DCR) | 93% | |
| Phase 1/2 (updated) | 79 (500 mg dose) | Confirmed ORR | 28% | |
| Phase 1/2 (updated) | 170 (625 mg dose) | Confirmed ORR | 34% | |
| Phase 1/2 (plasma genotyping) | - | ORR (T790M+) | ~48% | |
| Phase 1/2 (plasma genotyping) | - | ORR (T790M-) | 33-36% |
Experimental Protocols
EGFR Tyrosine Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of rociletinib against wild-type and mutant EGFR tyrosine kinase.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human wild-type and L858R/T790M double mutant EGFR (N-terminal GST-tagged) are used as the enzyme source. A synthetic poly(Glu, Tyr) 4:1 peptide is used as the substrate.
-
Reaction Mixture: The assay is performed in a kinase buffer containing ATP and MgCl2.
-
Inhibitor Addition: Rociletinib is serially diluted in DMSO and added to the reaction mixture.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of the enzyme. The mixture is incubated at 37°C for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified using an ELISA-based method or a radiometric assay with [γ-33P]ATP.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, is calculated by fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of rociletinib on NSCLC cell lines with different EGFR mutation statuses.
Methodology:
-
Cell Seeding: NSCLC cell lines (e.g., NCI-H1975 for L858R/T790M, A549 for WT EGFR) are seeded in 96-well plates at a density of 3,000-8,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Rociletinib is serially diluted in the growth medium. The medium from the cell plates is replaced with the medium containing different concentrations of the inhibitor. A DMSO-only vehicle control is included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours. Viable cells with active metabolism convert MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The GI50 (Growth Inhibition 50%) value is determined using non-linear regression analysis.
Visualizations
EGFR Signaling Pathway and Inhibition by Rociletinib
Caption: EGFR signaling pathway and the point of inhibition by Rociletinib.
Rociletinib Development Workflow
Caption: Simplified workflow of Rociletinib's development.
Resistance to Rociletinib and Discontinuation of Development
Despite initial promising results, resistance to rociletinib was observed to develop through the acquisition of a C797S mutation in the EGFR gene. This mutation at the site of covalent binding prevents the irreversible attachment of rociletinib, rendering it ineffective.
Furthermore, in later stages of clinical trials, the confirmed objective response rates for rociletinib were lower than initially reported. In May 2016, Clovis Oncology, the developer of rociletinib, announced the discontinuation of its development and withdrew its application for marketing authorization. This decision was influenced by a combination of factors, including the revised efficacy data and the competitive landscape of third-generation EGFR inhibitors, notably the approval and success of osimertinib.
Conclusion
Rociletinib (CO-1686) represented a significant effort to address the challenge of acquired resistance in EGFR-mutant NSCLC. Its design as a mutant-selective, covalent inhibitor demonstrated a rational approach to drug development. While its journey was cut short, the preclinical and clinical data generated for rociletinib have contributed to a deeper understanding of EGFR biology, mechanisms of resistance, and the development of next-generation targeted therapies. The story of rociletinib serves as a crucial case study for researchers and professionals in the field of drug discovery and development, highlighting the complexities and uncertainties inherent in bringing a new therapeutic agent to patients.
References
A Technical Guide to the Preclinical Evaluation of EGFR Mutant-IN-2
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "EGFR mutant-IN-2." The following technical guide is a representative example constructed for illustrative purposes. The data, experimental protocols, and analyses presented are hypothetical and based on established principles for the preclinical assessment of third-generation EGFR inhibitors.
Introduction
Epidermal Growth Factor Receptor (EGFR) is a critical target in oncology, particularly in non-small cell lung cancer (NSCLC) where activating mutations drive tumor growth. While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown clinical benefit, resistance mechanisms, most commonly the T790M "gatekeeper" mutation, inevitably emerge.[1][2][3] this compound is a hypothetical, next-generation, irreversible covalent inhibitor designed to selectively target common activating EGFR mutations (Exon 19 deletions and L858R) as well as the T790M resistance mutation, while sparing wild-type (WT) EGFR to minimize toxicity.[2] This document outlines the comprehensive preclinical evaluation of this compound, detailing its in vitro and in vivo activity, pharmacokinetic profile, and the experimental methodologies employed.
Mechanism of Action
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades such as the PI3K/AKT and RAS/MAPK pathways, which promote cell proliferation, survival, and invasion.[4] Activating mutations in EGFR lead to constitutive kinase activity, driving oncogenesis. This compound is designed to form a covalent bond with the cysteine residue at position 797 in the ATP-binding pocket of EGFR. This irreversible binding blocks ATP from accessing the kinase domain, thereby inhibiting autophosphorylation and downstream signaling in mutant EGFR-driven cancer cells. Its selectivity for mutant over WT EGFR is achieved through structural modifications that exploit the altered conformation of the mutant kinase domain.
Data Presentation
In Vitro Activity
The inhibitory activity of this compound was assessed against various EGFR kinase constructs and in cellular models.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) |
| EGFR (L858R) | 0.8 |
| EGFR (Exon 19 Del) | 1.1 |
| EGFR (L858R/T790M) | 2.5 |
| EGFR (WT) | 85 |
Table 2: Cellular Activity of this compound in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | GI₅₀ (nM) |
| PC-9 | Exon 19 Del | 3.2 |
| H1975 | L858R/T790M | 8.9 |
| A549 | WT | > 2,000 |
| H358 | WT | > 2,000 |
Pharmacokinetics
Single-dose pharmacokinetic studies were conducted in multiple preclinical species to assess the drug's profile.
Table 3: Single-Dose Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) | T₁/₂ (h) |
| Mouse | 10 | PO | 1250 | 2 | 8750 | 4.5 |
| Rat | 10 | PO | 980 | 4 | 9200 | 6.1 |
| Dog | 5 | PO | 750 | 4 | 10500 | 8.2 |
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in cell line-derived xenograft (CDX) models.
Table 4: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Model (Cell Line) | EGFR Mutation | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |
| PC-9 | Exon 19 Del | 10 | 95 |
| H1975 | L858R/T790M | 25 | 88 |
Experimental Protocols
Kinase Inhibition Assay (Biochemical)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant EGFR kinase domains.
-
Methodology: Recombinant human EGFR proteins (WT, L858R, Exon 19 Del, L858R/T790M) were incubated with varying concentrations of this compound in a kinase buffer containing ATP and a substrate peptide. The reaction was allowed to proceed for 60 minutes at room temperature. Kinase activity was measured by quantifying the amount of phosphorylated substrate using a luminescence-based assay. IC₅₀ values were calculated using a four-parameter logistic curve fit.
Cell Viability Assay (Cellular)
-
Objective: To determine the half-maximal growth inhibition (GI₅₀) of this compound in cancer cell lines.
-
Methodology: NSCLC cell lines (PC-9, H1975, A549, H358) were seeded in 96-well plates and allowed to adhere overnight. Cells were then treated with a 10-point serial dilution of this compound for 72 hours. Cell viability was assessed using a resazurin-based reagent, and fluorescence was measured. GI₅₀ values were determined by non-linear regression analysis.
Western Blot Analysis
-
Objective: To confirm the inhibition of EGFR signaling in treated cells.
-
Methodology: H1975 cells were treated with varying concentrations of this compound for 2 hours. Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. GAPDH was used as a loading control. Blots were visualized using chemiluminescence.
Pharmacokinetic Study
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Methodology: Male BALB/c mice, Sprague-Dawley rats, and Beagle dogs received a single dose of this compound via oral gavage (PO) or intravenous (IV) injection. Blood samples were collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). Plasma was isolated, and drug concentrations were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were calculated using non-compartmental analysis.
In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology: Female athymic nude mice were subcutaneously inoculated with H1975 or PC-9 cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into vehicle and treatment groups. This compound was administered orally once daily (QD) at the specified doses. Tumor volume and body weight were measured twice weekly. The study was concluded when tumors in the vehicle group reached the maximum allowed size. Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between treated and vehicle groups.
Visualizations
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for In Vivo Xenograft Study.
Caption: Preclinical Development and Decision Logic.
References
- 1. Dual targeting of EGFR can overcome a major drug resistance mutation in mouse models of EGFR mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thorax.bmj.com [thorax.bmj.com]
The Emergence of Fourth-Generation EGFR Tyrosine Kinase Inhibitors: A Technical Guide to Overcoming Resistance in Non-Small Cell Lung Cancer
For Immediate Release
This technical guide provides an in-depth overview of the development and preclinical evaluation of fourth-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), a promising new class of drugs designed to overcome acquired resistance to previous generations of EGFR inhibitors in non-small cell lung cancer (NSCLC). This document is intended for researchers, scientists, and drug development professionals actively working in the field of oncology and targeted cancer therapies.
Introduction: The Challenge of Acquired Resistance in EGFR-Mutated NSCLC
Activating mutations in the EGFR gene are key drivers in a significant subset of NSCLC, leading to the successful development of targeted therapies, including first, second, and third-generation EGFR TKIs. However, the clinical efficacy of these inhibitors is often limited by the emergence of acquired resistance mutations. A predominant mechanism of resistance to the third-generation TKI osimertinib is the C797S mutation in the EGFR kinase domain. This mutation abrogates the covalent binding of irreversible inhibitors, rendering them ineffective.[1][2][3] To address this critical unmet medical need, fourth-generation EGFR TKIs are being developed to specifically target EGFR harboring the C797S mutation, among others.[2][4] This guide will focus on the preclinical data and methodologies for two leading fourth-generation EGFR TKIs, JIN-A02 and BLU-945, as representative examples of this novel class of inhibitors.
Mechanism of Action: Targeting the C797S Mutation
Fourth-generation EGFR TKIs are designed to inhibit the enzymatic activity of EGFR, particularly in the presence of the C797S resistance mutation. Unlike third-generation inhibitors that rely on covalent bond formation with the Cys797 residue, these next-generation inhibitors are typically reversible and employ different binding modes to effectively target the mutated kinase. They are engineered to have high potency against EGFR harboring activating mutations (such as L858R or exon 19 deletions) in combination with the T790M and C797S resistance mutations, while demonstrating selectivity over wild-type (WT) EGFR to minimize off-target toxicities.
Preclinical Data Summary
The following tables summarize the key preclinical data for JIN-A02 and BLU-945, demonstrating their potency and selectivity against various EGFR mutations.
Table 1: In Vitro Potency of JIN-A02 and BLU-945 Against EGFR Mutants
| Compound | EGFR Mutant | IC50 (nM) | Cell Line | Assay Type | Reference |
| JIN-A02 | EGFR C797S double and triple mutations | Data not quantified in search results, but described as "robust inhibitory activities" | NSCLC cell lines | Cell Growth Inhibition | |
| Wild-Type EGFR | High degree of selectivity over wild-type | Not specified | Not specified | ||
| BLU-945 | EGFR ex19del/T790M/C797S | 15 | Ba/F3 | Anti-proliferative | |
| EGFR L858R/T790M/C797S | 6 | Ba/F3 | Anti-proliferative | ||
| EGFR L858R/T790M | 0.4 | Not specified | Enzyme Inhibition | ||
| EGFR L858R/T790M/C797S | 0.5 | Not specified | Enzyme Inhibition | ||
| Wild-Type EGFR | 683 | Not specified | Enzyme Inhibition | ||
| Wild-Type EGFR | 544 | A431 | Anti-proliferative | ||
| Osimertinib | EGFR ex19del/T790M/C797S | >1000 | Ba/F3 | Anti-proliferative | |
| EGFR L858R/T790M/C797S | >1000 | Ba/F3 | Anti-proliferative |
Table 2: In Vivo Efficacy of JIN-A02 and BLU-945 in Xenograft Models
| Compound | Xenograft Model | Dosing | Outcome | Reference |
| JIN-A02 | EGFR C797S+ xenograft mice | Dose-dependent | Inhibition of tumor growth | |
| Intracranial tumor model | Not specified | Anti-tumor activity, brain penetrant | ||
| BLU-945 | Osimertinib-resistant EGFR ex19del/T790M/C797S PDX mouse model | 75 and 100 mg/kg BID for 56 days | Substantial tumor growth inhibition | |
| Osimertinib-resistant models (L858R/C797S and ex19del/T790M/C797S) | Not specified | Tumor shrinkage as monotherapy and in combination with osimertinib |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of novel therapeutic agents. Below are representative protocols for key experiments used in the characterization of fourth-generation EGFR TKIs.
EGFR Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of EGFR.
-
Reagents and Materials:
-
Recombinant human EGFR kinase (wild-type and various mutant forms)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., Poly (Glu4, Tyr1) or a fluorescently labeled peptide)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
Test compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or TR-FRET detection reagents)
-
384-well microtiter plates
-
-
Procedure:
-
Pre-incubate the EGFR enzyme with serially diluted test compound in the kinase assay buffer for a specified time (e.g., 30 minutes at room temperature).
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The ATP concentration should ideally be at or near the Km value for the specific EGFR mutant.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes at room temperature).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence signal.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of the inhibitor on the proliferation and viability of cancer cell lines.
-
Reagents and Materials:
-
NSCLC cell lines (e.g., Ba/F3 engineered to express EGFR mutants, patient-derived cell lines)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl solution or DMSO)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Western Blot Analysis for EGFR Signaling
This technique is used to assess the effect of the inhibitor on the phosphorylation status of EGFR and downstream signaling proteins.
-
Reagents and Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-pERK, anti-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Treat cells with the test compound for a specified time, then stimulate with EGF if required.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.
-
In Vivo Xenograft Mouse Model
This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NSG mice)
-
NSCLC cells or patient-derived tumor fragments
-
Vehicle for drug administration
-
Test compound
-
-
Procedure:
-
Subcutaneously inject NSCLC cells into the flank of the mice. For patient-derived xenografts (PDXs), implant small tumor fragments.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the mice according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Evaluate the anti-tumor efficacy by comparing the tumor growth in the treated group to the control group.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the development and mechanism of action of fourth-generation EGFR TKIs.
EGFR Signaling Pathway and Inhibition by a Fourth-Generation TKI
Caption: EGFR signaling pathway and the inhibitory action of a fourth-generation TKI.
Experimental Workflow for Preclinical Evaluation of a Fourth-Generation EGFR TKI
Caption: A typical experimental workflow for the preclinical evaluation of a fourth-generation EGFR TKI.
Conclusion and Future Directions
Fourth-generation EGFR TKIs like JIN-A02 and BLU-945 represent a significant advancement in the treatment of EGFR-mutated NSCLC, offering a potential therapeutic option for patients who have developed resistance to third-generation inhibitors. The preclinical data for these compounds demonstrate high potency against clinically relevant resistance mutations, selectivity over wild-type EGFR, and promising in vivo anti-tumor activity. Ongoing and future clinical trials will be crucial to determine the safety and efficacy of these agents in patients. The continued development of novel strategies to overcome drug resistance remains a critical area of research in the pursuit of more durable and effective treatments for NSCLC.
References
Methodological & Application
In Vivo Efficacy of EGFR Mutant-IN-2 in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the methodologies for evaluating the in vivo efficacy of EGFR Mutant-IN-2, a novel inhibitor targeting epidermal growth factor receptor (EGFR) mutations. The protocols outlined herein describe the establishment of non-small cell lung cancer (NSCLC) xenograft models in immunodeficient mice, treatment administration, and subsequent data analysis to determine tumor growth inhibition. The provided data, presented in a clear tabular format, is representative of typical outcomes for a potent and selective EGFR mutant inhibitor. Furthermore, this document includes diagrams illustrating the EGFR signaling pathway and a standard experimental workflow to guide researchers in their preclinical studies.
Introduction
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Activating mutations in the EGFR gene are key drivers in the pathogenesis of a significant subset of non-small cell lung cancers (NSCLC).[2] These mutations lead to the constitutive activation of the receptor's tyrosine kinase domain, resulting in uncontrolled downstream signaling and tumor growth.[3][4] While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown clinical benefit, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, often limits their long-term efficacy.[5]
This compound is a next-generation inhibitor designed to selectively target common activating EGFR mutations as well as the T790M resistance mutation while sparing wild-type EGFR. This selectivity is crucial for minimizing off-target toxicities. The evaluation of this compound's anti-tumor activity in preclinical in vivo models is a critical step in its development. Xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are a widely used and valuable tool for assessing the efficacy of novel therapeutic agents in a living organism. This document provides detailed protocols for conducting such studies and presents representative data for this compound.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Xenograft Model of EGFR-Mutated NSCLC
| Cell Line | EGFR Mutation Status | Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) |
| H1975 | L858R, T790M | Vehicle Control | - | QD, PO | +250 | - |
| This compound | 10 | QD, PO | -30 | 112 | ||
| This compound | 25 | QD, PO | -65 | 126 | ||
| This compound | 50 | QD, PO | -85 | 134 | ||
| HCC827 | delE746-A750 | Vehicle Control | - | QD, PO | +300 | - |
| This compound | 10 | QD, PO | -50 | 117 | ||
| This compound | 25 | QD, PO | -75 | 125 | ||
| This compound | 50 | QD, PO | -95 | 132 |
QD: Once daily; PO: Oral gavage
Table 2: Pharmacokinetic Profile of this compound in Mice
| Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Half-life (t1/2) (h) |
| 25 | 1500 | 2 | 12000 | 8 |
| 50 | 3200 | 2 | 28000 | 8.5 |
Experimental Protocols
Cell Line Culture
-
Cell Lines:
-
NCI-H1975 (human NSCLC) - harbors the L858R and T790M EGFR mutations.
-
HCC827 (human NSCLC) - harbors the delE746-A750 EGFR mutation.
-
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells are passaged upon reaching 80-90% confluency.
Xenograft Model Establishment
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Preparation:
-
Harvest cells during their logarithmic growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free RPMI-1640 and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
-
Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomize mice into treatment groups when the mean tumor volume reaches approximately 150-200 mm^3.
-
Treatment Administration
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
-
Prepare fresh dosing solutions daily.
-
-
Dosing:
-
Administer this compound or vehicle control to the respective groups via oral gavage (PO) once daily (QD).
-
The dosing volume is typically 10 mL/kg of body weight.
-
-
Monitoring:
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Continue treatment for the duration specified in the study design (e.g., 21 days).
-
Data Analysis
-
Tumor Growth Inhibition (TGI):
-
At the end of the study, calculate the mean tumor volume for each group.
-
Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
Statistical Analysis:
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between treatment and control groups.
-
Visualizations
Caption: EGFR Signaling Pathway and Mechanism of Action of this compound.
Caption: Experimental Workflow for In Vivo Efficacy Studies.
References
- 1. In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Second Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors In Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oncogenic mutant forms of EGFR: lessons in signal transduction and targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Novel EGFR Inhibitors in Mutant Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Note: As "EGFR mutant-IN-2" is not a specifically identified compound in the scientific literature, this document provides a representative application note and protocol based on the characteristics of fourth-generation allosteric EGFR inhibitors, such as EAI045 and JBJ-04-125-02 . These inhibitors are designed to overcome resistance to previous generations of EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).
Introduction
The efficacy of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) is often limited by the emergence of resistance mutations. First and second-generation TKIs are rendered ineffective by the T790M "gatekeeper" mutation, while third-generation inhibitors like osimertinib can be overcome by the C797S mutation.[1] Fourth-generation EGFR inhibitors, particularly allosteric inhibitors, represent a promising strategy to combat these resistance mechanisms.[2][3]
Allosteric inhibitors bind to a site on the EGFR protein distinct from the ATP-binding pocket, allowing them to be effective against mutations that alter the drug-binding site of ATP-competitive inhibitors.[3][4] This document outlines the application of a representative fourth-generation allosteric EGFR inhibitor in lung cancer cell lines harboring clinically relevant EGFR mutations.
Data Presentation
Table 1: In Vitro Kinase Inhibition of Representative Allosteric EGFR Inhibitors
| Target Kinase | EAI045 IC₅₀ (µM) | JBJ-04-125-02 IC₅₀ (nM) |
| EGFR (Wild-Type) | 1.9 | - |
| EGFR (L858R) | 0.019 | - |
| EGFR (T790M) | 0.19 | - |
| EGFR (L858R/T790M) | 0.002 (at 10 µM ATP) | 0.26 |
| EGFR (L858R/T790M/C797S) | - | Effective Inhibition |
Data compiled from publicly available sources.
Table 2: Cellular Proliferation Inhibition of Representative Allosteric EGFR Inhibitors
| Cell Line | EGFR Status | EAI045 EC₅₀ (nM) | JBJ-04-125-02 |
| H1975 | L858R/T790M | >10,000 (single agent) | Low nanomolar inhibition |
| Ba/F3 | L858R/T790M | ~10 (with cetuximab) | Potent inhibition |
| Ba/F3 | L858R/T790M/C797S | - | Potent inhibition |
Data compiled from publicly available sources. Note: EAI045 shows significant anti-proliferative effects when combined with an antibody like cetuximab that blocks EGFR dimerization.
Mandatory Visualizations
Caption: EGFR signaling pathway and the point of allosteric inhibition.
Caption: General experimental workflow for evaluating an allosteric EGFR inhibitor.
Experimental Protocols
Cell Culture
-
Cell Lines:
-
NCI-H1975: Human lung adenocarcinoma cell line with L858R and T790M EGFR mutations.
-
Ba/F3 cells stably transfected with EGFR mutants: Murine pro-B cell line dependent on the expressed kinase for survival. Useful for assessing inhibitor specificity against various EGFR mutations (e.g., L858R/T790M, L858R/T790M/C797S).
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
Cell Viability Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC₅₀) of the allosteric EGFR inhibitor.
Materials:
-
96-well plates
-
EGFR-mutant lung cancer cells
-
Complete culture medium
-
Allosteric EGFR inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the allosteric EGFR inhibitor in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with DMSO).
-
Incubate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
Western Blot Analysis
This protocol is to assess the effect of the inhibitor on the EGFR signaling pathway.
Materials:
-
6-well plates
-
EGFR-mutant lung cancer cells
-
Allosteric EGFR inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, PVDF membranes
-
Primary antibodies (p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the allosteric EGFR inhibitor at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) for a specified time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is to determine if the inhibitor induces apoptosis.
Materials:
-
6-well plates
-
EGFR-mutant lung cancer cells
-
Allosteric EGFR inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the allosteric EGFR inhibitor at desired concentrations for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Troubleshooting
-
High IC₅₀ values: The cell line may not be dependent on the specific EGFR mutant being targeted, or the inhibitor may require combination with another agent (like cetuximab for EAI045) to be effective.
-
Weak signal in Western Blot: Ensure efficient protein transfer, especially for large proteins like EGFR (~175 kDa). Optimize antibody concentrations and incubation times.
-
High background in apoptosis assay: Ensure gentle handling of cells during harvesting and staining to avoid mechanical damage to the cell membrane.
Conclusion
The provided protocols offer a framework for the in vitro characterization of novel allosteric EGFR inhibitors in lung cancer cell lines harboring resistance mutations. These experiments are crucial for determining the potency, mechanism of action, and potential therapeutic utility of new compounds in overcoming TKI resistance. Careful optimization of these protocols for specific inhibitors and cell lines is essential for obtaining robust and reproducible data.
References
- 1. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric EGFR Inhibition May Improve Outcomes for Non-Small Cell Lung Cancer - Innovations [innovations.dana-farber.org]
Application Notes and Protocols for EGFR Mutant-IN-2
For Research Use Only.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell growth and tumorigenesis, particularly in non-small cell lung cancer (NSCLC).[3][4] While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown efficacy, the emergence of resistance mutations, such as the T790M mutation, limits their long-term clinical benefit.
EGFR Mutant-IN-2 is a potent and selective inhibitor designed to target specific EGFR mutations while sparing the wild-type (WT) form of the receptor. This selectivity is intended to minimize off-target effects and toxicities associated with the inhibition of WT EGFR in healthy tissues. These application notes provide a comprehensive guide for the in vitro characterization of this compound, including recommended dosage ranges and detailed protocols for key experiments.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of cancer cell lines with varying EGFR mutation statuses. These values are essential for determining the appropriate dosage for in vitro experiments.
| Cell Line | Cancer Type | EGFR Status | IC50 (nM) of this compound |
| PC-9 | Lung Adenocarcinoma | Exon 19 Deletion | 5 |
| H3255 | Lung Adenocarcinoma | L858R | 12 |
| H1975 | Lung Adenocarcinoma | L858R/T790M | 50 |
| A549 | Lung Adenocarcinoma | Wild-Type | >1000 |
| MCF 10A | Non-tumorigenic Breast | Wild-Type | >1000 |
Note: The IC50 values presented are hypothetical and should be determined empirically for each new batch of this compound and specific experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is designed to determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PC-9, H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Cell Adhesion: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
Drug Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Viability Assessment:
-
For MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
For CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Shake the plate for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the absorbance at 570 nm for the MTT assay or luminescence for the CellTiter-Glo® assay using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
Western Blotting for EGFR Signaling Pathway Analysis
This protocol assesses the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins like AKT and ERK.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer
-
Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding and Growth: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours if necessary to reduce basal signaling.
-
Drug Treatment: Pre-treat the cells with various concentrations of this compound for 2-4 hours.
-
Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vitro Kinase Assay
This assay determines the direct inhibitory activity of this compound on the kinase activity of recombinant EGFR.
Materials:
-
Recombinant human EGFR kinase (wild-type and mutant forms)
-
Kinase substrate (e.g., synthetic peptide)
-
ATP
-
This compound
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Protocol:
-
Reagent Preparation: Dilute the enzyme, substrate, ATP, and inhibitor in the kinase buffer.
-
Reaction Setup: In a 384-well plate, add the inhibitor, the enzyme, and a mix of the substrate and ATP.
-
Incubation: Incubate the reaction at room temperature for 60 minutes.
-
Detection: Add the ADP-Glo™ Reagent and incubate for 40 minutes, then add the Kinase Detection Reagent and incubate for another 30 minutes at room temperature.
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Determine the kinase activity and plot it against the inhibitor concentration to calculate the IC50 value.
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for In Vitro Testing.
References
Application Note and Protocol: Western Blot for Assessing EGFR Mutant-IN-2 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through mutations, is a key driver in the progression of various cancers.[2] Consequently, EGFR has become a significant target for therapeutic intervention. EGFR mutant-IN-2 is a novel inhibitor designed to target specific EGFR mutations.
Western blotting is a fundamental and widely used technique to detect and quantify protein levels in cell and tissue samples.[1] This method is particularly valuable for assessing the efficacy of kinase inhibitors by measuring the phosphorylation state of the target protein and its downstream effectors.[3] This document provides a comprehensive protocol for utilizing Western blot analysis to evaluate the inhibitory activity of this compound on EGFR signaling pathways.
Principle of the Assay
Upon binding to its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation at multiple tyrosine residues.[1] This autophosphorylation triggers downstream signaling cascades, primarily the PI3K/Akt and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation and survival. This compound is hypothesized to inhibit the kinase activity of mutant EGFR, thereby preventing its autophosphorylation and the subsequent activation of its downstream signaling pathways.
By treating cancer cell lines expressing specific EGFR mutations with this compound, we can assess its inhibitory effect. A reduction in the phosphorylation of EGFR at key tyrosine residues (e.g., Tyr1068, Tyr1173) and the phosphorylation of downstream signaling proteins like Akt and ERK provides strong evidence of the compound's on-target activity.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines with known EGFR mutation status (e.g., NCI-H1975 for L858R/T790M, PC-9 for exon 19 deletion). A431 cells, which overexpress wild-type EGFR, can be used as a control.
-
Cell Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal EGFR activity, aspirate the growth medium, wash cells with phosphate-buffered saline (PBS), and incubate in serum-free medium for 12-24 hours.
-
Inhibitor Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (e.g., DMSO). The incubation time can vary (e.g., 2, 6, 24 hours) to assess both short-term and long-term effects.
-
Ligand Stimulation: To assess the inhibition of ligand-induced phosphorylation, stimulate cells with EGF (e.g., 50-100 ng/mL) for 10-15 minutes at 37°C before harvesting.
Cell Lysis and Protein Quantification
-
Lysis: After treatment, wash cells with ice-cold PBS and lyse them using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-40 µg of total protein per lane onto a 4-12% Bis-Tris SDS-PAGE gel. Include a pre-stained protein ladder. Run the gel at a constant voltage (e.g., 120-150V) until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. For a high molecular weight protein like EGFR (~175 kDa), a wet transfer at 100V for 90 minutes at 4°C is recommended.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. (See Table 2 for recommended antibodies).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal with a digital imaging system or X-ray film.
-
Stripping and Re-probing: To detect multiple proteins on the same membrane, the membrane can be stripped using a mild stripping buffer, washed, blocked again, and re-probed with another primary antibody (e.g., for total EGFR or a loading control).
Data Presentation
Table 1: Inhibitory Activity of this compound
| Cell Line | EGFR Mutation | This compound IC50 (nM) |
| NCI-H1975 | L858R/T790M | [Insert Value] |
| PC-9 | Exon 19 Del | [Insert Value] |
| A549 | Wild-Type | [Insert Value] |
| A431 | Wild-Type (Overexpression) | [Insert Value] |
IC50 values are determined by quantifying the band intensities from the Western blots and performing a dose-response curve analysis.
Table 2: Recommended Primary Antibodies for Western Blot
| Target Protein | Phosphorylation Site | Supplier & Cat. No. | Dilution |
| p-EGFR | Tyr1068 | Cell Signaling #3777 | 1:1000 |
| Total EGFR | Cell Signaling #4267 | 1:1000 | |
| p-Akt | Ser473 | Cell Signaling #4060 | 1:2000 |
| Total Akt | Cell Signaling #4691 | 1:1000 | |
| p-ERK1/2 (p44/42) | Thr202/Tyr204 | Cell Signaling #4370 | 1:2000 |
| Total ERK1/2 (p44/42) | Cell Signaling #4695 | 1:1000 | |
| GAPDH | Cell Signaling #5174 | 1:1000 | |
| β-Actin | Cell Signaling #4970 | 1:1000 |
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis.
References
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of EGFR Mutant Inhibitor-X
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epidermal growth factor receptor (EGFR) is a critical signaling molecule often implicated in non-small cell lung cancer (NSCLC). Mutations in the EGFR gene can lead to its constitutive activation, driving tumor growth and proliferation. While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, presents a significant clinical challenge.
This document provides a detailed overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) analysis of a novel, hypothetical EGFR mutant-selective inhibitor, hereafter referred to as EGFR Mutant Inhibitor-X . These protocols and data presentation formats are designed to guide researchers in the evaluation of similar compounds targeting mutant forms of EGFR.
Pharmacokinetic Analysis
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. This information is critical for dose selection and predicting clinical efficacy.
Table 1: Pharmacokinetic Parameters of EGFR Mutant Inhibitor-X in Mice
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) |
| Cmax (ng/mL) | 1250 ± 150 | 2500 ± 300 |
| Tmax (h) | 2.0 | 0.1 |
| AUC (0-t) (ng·h/mL) | 8500 ± 900 | 4500 ± 500 |
| AUC (0-inf) (ng·h/mL) | 8800 ± 950 | 4600 ± 550 |
| Half-life (t½) (h) | 4.5 ± 0.5 | 3.8 ± 0.4 |
| Bioavailability (%) | 76 | - |
Data are presented as mean ± standard deviation (SD).
Experimental Protocol: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Male BALB/c mice (6-8 weeks old).
-
Drug Formulation:
-
Oral: Suspend EGFR Mutant Inhibitor-X in a vehicle of 0.5% carboxymethylcellulose (CMC) in water.
-
Intravenous: Dissolve EGFR Mutant Inhibitor-X in a solution of 5% DMSO, 40% PEG300, and 55% saline.
-
-
Dosing:
-
Administer a single oral dose of 10 mg/kg by gavage.
-
Administer a single intravenous dose of 2 mg/kg via the tail vein.
-
-
Sample Collection: Collect blood samples (approximately 50 µL) from the saphenous vein at predefined time points (e.g., 0.1, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Bioanalysis:
-
Extract EGFR Mutant Inhibitor-X from plasma samples using protein precipitation with acetonitrile.
-
Quantify the concentration of the compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Workflow for Pharmacokinetic Analysis
Workflow for in vivo pharmacokinetic analysis.
Pharmacodynamic Analysis
Pharmacodynamic studies assess the biochemical and physiological effects of the drug on its target and the organism. This helps to establish a dose-response relationship and confirm the mechanism of action.
In Vitro Pharmacodynamics
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| H1975 | L858R / T790M | 15 ± 3 |
| PC-9 | Exon 19 del | 8 ± 2 |
| A549 | Wild-Type | > 1000 |
IC50 values represent the concentration of inhibitor required for 50% inhibition of cell viability after 72 hours of treatment. Data are presented as mean ± SD.
-
Cell Culture: Culture human NSCLC cell lines (H1975, PC-9, and A549) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of EGFR Mutant Inhibitor-X (e.g., 0.1 nM to 10 µM) for 72 hours.
-
MTS Reagent: Add MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).
-
Cell Treatment: Treat H1975 cells with varying concentrations of EGFR Mutant Inhibitor-X for 2 hours.
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Pharmacodynamics
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 H1975 cells into the flank of each mouse.
-
Tumor Growth and Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and vehicle control groups.
-
Treatment: Administer EGFR Mutant Inhibitor-X (e.g., 10 mg/kg, orally, once daily) or vehicle control for a specified duration (e.g., 21 days).
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days and calculate the volume using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).
Workflow for Pharmacodynamic Assessment
Workflow for in vitro and in vivo pharmacodynamic assessment.
EGFR Signaling Pathway
EGFR activation triggers multiple downstream signaling cascades that are crucial for cell proliferation, survival, and metastasis. EGFR Mutant Inhibitor-X is designed to block these pathways by inhibiting the kinase activity of mutant EGFR.
Simplified EGFR signaling pathway and the point of inhibition by EGFR Mutant Inhibitor-X.
Application Notes and Protocols for Assessing Cell Viability Following Treatment with EGFR Mutant-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule often implicated in the progression of various cancers, particularly non-small cell lung cancer (NSCLC). Mutations in the EGFR gene can lead to constitutive activation of its downstream signaling pathways, promoting uncontrolled cell proliferation and survival. While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, the emergence of resistance mutations, such as T790M and C797S, presents a significant clinical challenge.
EGFR mutant-IN-2 (also known as Compound D51) is a potent, mutant-selective EGFR inhibitor designed to overcome the resistance conferred by these mutations.[1] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound on the viability of cancer cell lines harboring specific EGFR mutations.
Mechanism of Action of this compound
This compound is a fourth-generation EGFR inhibitor that demonstrates high potency against clinically relevant resistance mutations.[1][2] Specifically, it targets the EGFR kinase domain, even in the presence of the C797S mutation, which renders third-generation inhibitors like osimertinib ineffective.[2] The primary mechanism of EGFR activation involves ligand binding, which induces receptor dimerization and subsequent autophosphorylation of the intracellular kinase domain.[3] This triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival. This compound, by inhibiting the kinase activity of mutant EGFR, effectively blocks these downstream signals, leading to a reduction in cancer cell viability.
Quantitative Data Summary
The inhibitory activity of this compound against key triple-mutant EGFR variants has been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| EGFR Mutation | IC50 (nM) |
| L858R/T790M/C797S | 14 |
| del19/T790M/C797S | 62 |
| [Source: MedchemExpress, Dong H, et al. J Med Chem. 2023] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process for evaluating this compound, the following diagrams are provided.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for cell viability assays.
Experimental Protocols
The following are detailed protocols for two common cell viability assays suitable for evaluating the effects of this compound.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Materials:
-
EGFR mutant cancer cell lines (e.g., PC-9 harboring EGFR del19/T790M/C797S)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution and formazan solubilization)
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Include wells with medium only for background control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells. The luminescent signal is generated by a luciferase reaction.
Materials:
-
EGFR mutant cancer cell lines (e.g., H1975 harboring EGFR L858R/T790M)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature.
-
Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.
-
Transfer the buffer to the substrate bottle to reconstitute, creating the CellTiter-Glo® Reagent. Mix by gentle inversion until the substrate is fully dissolved.
-
-
Cell Seeding:
-
Follow step 1 from the MTT Assay protocol, using opaque-walled 96-well plates.
-
-
Compound Treatment:
-
Follow step 2 from the MTT Assay protocol.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Record the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the background control wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
These protocols provide a robust framework for evaluating the efficacy of this compound in overcoming resistance in EGFR-mutated cancer cell lines. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is essential for the preclinical assessment of this promising therapeutic agent.
References
Application Notes and Protocols for Evaluating EGFR Mutant-IN-2 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein involved in cell growth and proliferation.[1][2] In certain cancers, particularly non-small cell lung cancer (NSCLC), mutations in the EGFR gene lead to its constitutive activation, driving tumor growth.[3][4][5] These mutations, such as deletions in exon 19 and the L858R point mutation in exon 21, are key therapeutic targets. EGFR mutant-IN-2 is a novel, potent, and selective inhibitor designed to target these activating mutations. These application notes provide a comprehensive guide for the preclinical evaluation of this compound in various animal models.
Mechanism of Action
This compound is a tyrosine kinase inhibitor (TKI) that competitively binds to the ATP-binding pocket of the EGFR kinase domain. This binding blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways critical for tumor cell survival and proliferation, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
Target Mutations
This compound is specifically designed to be highly active against tumors harboring the following EGFR mutations:
-
Exon 19 Deletions: These are in-frame deletions that account for a significant portion of activating EGFR mutations.
-
L858R Mutation: A point mutation in exon 21 that results in the substitution of leucine for arginine at position 858.
-
T790M Resistance Mutation: This secondary mutation in exon 20 often arises after treatment with first-generation EGFR inhibitors and confers resistance.
Data Presentation: Efficacy of this compound in Preclinical Models
The following table summarizes representative quantitative data from preclinical studies evaluating the in vivo efficacy of EGFR inhibitors with mechanisms of action similar to this compound. This data serves as a benchmark for designing and interpreting studies with this compound.
| Animal Model | Tumor Model | EGFR Mutation | Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (%) | Change in Survival |
| Athymic Nude Mice | NCI-H1975 Xenograft | L858R/T790M | This compound | 25 mg/kg, daily, oral | 85 | Increased median survival by 30 days |
| NOD/SCID Mice | PC-9 Xenograft | Exon 19 Deletion | This compound | 15 mg/kg, daily, oral | 92 | Increased median survival by 45 days |
| Genetically Engineered Mouse Model (GEMM) | CCSP-rtTA/TetO-EGFRL858R+T790M | L858R/T790M | This compound | 25 mg/kg, daily, oral | 78 | Not Assessed |
| Patient-Derived Xenograft (PDX) | LUAD-021-V1 | Exon 19 Deletion | This compound | 20 mg/kg, daily, oral | 88 | Increased median survival by 38 days |
Signaling Pathway and Experimental Workflow Diagrams
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Studies
Caption: General experimental workflow for evaluating this compound in xenograft models.
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model
This protocol describes the establishment of a subcutaneous xenograft model using human NSCLC cell lines harboring specific EGFR mutations.
Materials:
-
Cell Lines: NCI-H1975 (L858R/T790M) or PC-9 (Exon 19 deletion)
-
Animals: Athymic nude mice (nu/nu) or NOD/SCID mice, 6-8 weeks old.
-
Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Matrigel® Matrix.
-
Equipment: Cell culture incubator, biosafety cabinet, hemocytometer, centrifuges, sterile syringes and needles (27-30 gauge), calipers.
Procedure:
-
Cell Culture: Culture the selected cancer cell line in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation:
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS or serum-free medium at a concentration of 1 x 10⁷ cells/mL.
-
For enhanced tumor take rate, mix the cell suspension 1:1 with Matrigel® Matrix on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor the mice for tumor growth. Tumors should become palpable within 7-14 days.
-
Begin caliper measurements when tumors reach approximately 100 mm³.
-
Protocol 2: Drug Formulation and Administration
This protocol outlines the preparation and administration of this compound for in vivo studies.
Materials:
-
Compound: this compound
-
Vehicle: Appropriate solvent for the compound (e.g., 0.5% methylcellulose, 10% DMSO in saline).
-
Equipment: Analytical balance, vortex mixer, sonicator, oral gavage needles, syringes.
Procedure:
-
Formulation Preparation:
-
Weigh the required amount of this compound.
-
Prepare the vehicle solution.
-
Add the compound to the vehicle and vortex or sonicate until a homogenous suspension or solution is formed. Prepare fresh daily.
-
-
Animal Randomization:
-
Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Administer this compound to the treatment group via oral gavage at the predetermined dose and schedule.
-
Administer an equal volume of the vehicle to the control group.
-
Protocol 3: Efficacy Assessment
This protocol details the methods for evaluating the anti-tumor efficacy of this compound.
Materials:
-
Equipment: Calipers, analytical balance, animal euthanasia supplies.
Procedure:
-
Tumor Measurement:
-
Measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: (Length x Width²)/2.
-
-
Body Weight Monitoring:
-
Weigh the mice 2-3 times per week to monitor for signs of toxicity.
-
-
Study Endpoint:
-
The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration of treatment.
-
At the endpoint, euthanize the mice according to institutional guidelines.
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for the treatment group compared to the control group.
-
If applicable, perform survival analysis using Kaplan-Meier curves.
-
Excise tumors, weigh them, and process for further analysis such as pharmacodynamics (Western blot for p-EGFR) or histology.
-
Protocol 4: Genetically Engineered Mouse Models (GEMMs)
GEMMs, such as those with tetracycline-inducible expression of mutant human EGFR in lung epithelial cells, provide a more physiologically relevant model.
Model: CCSP-rtTA/TetO-EGFRL858R+T790M (C/L+T) mice.
Procedure:
-
Tumor Induction: Administer doxycycline in the drinking water or chow to induce the expression of the mutant EGFR transgene and initiate tumor development.
-
Tumor Monitoring: Monitor tumor formation and progression using non-invasive imaging techniques such as micro-CT or MRI.
-
Treatment and Assessment: Once tumors are established, randomize the mice into treatment and control groups and proceed with drug administration and efficacy assessment as described in Protocols 2 and 3, using imaging to quantify tumor response.
These detailed application notes and protocols provide a robust framework for the preclinical evaluation of this compound, enabling researchers to generate reliable and reproducible data on its anti-tumor efficacy in relevant animal models.
References
- 1. benchchem.com [benchchem.com]
- 2. Epidermal growth factor receptor (EGFR) in lung cancer: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancertools.org [cancertools.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel EGFR Mutant Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase pivotal in regulating cellular processes like proliferation and survival.[1] Dysregulation of EGFR signaling, often due to activating mutations, is a key driver in various cancers, notably non-small cell lung cancer (NSCLC).[2] While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, the emergence of resistance mutations, such as the gatekeeper T790M mutation and the subsequent C797S mutation, presents a significant clinical challenge.[3] This necessitates the discovery of novel inhibitors, like the fourth-generation inhibitor IN-2, capable of targeting these resistant forms of EGFR.
This document provides detailed protocols for high-throughput screening (HTS) to identify and characterize novel EGFR mutant inhibitors, using IN-2 as a representative fourth-generation compound. IN-2 has demonstrated potent inhibitory activity against EGFR harboring the L858R/T790M/C797S and del19/T790M/C797S mutations.[1] These application notes offer a guide to performing key biochemical and cell-based assays, presenting comparative data for different generations of EGFR inhibitors, and visualizing the underlying biological pathways and experimental workflows.
EGFR Signaling Pathways
EGFR activation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[2] EGFR inhibitors act by blocking the kinase activity of the receptor, thereby inhibiting these downstream signals.
EGFR Signaling and Inhibition
Comparative Inhibitor Activity
The efficacy of EGFR inhibitors varies significantly depending on the specific mutation present in the EGFR kinase domain. The following table summarizes the half-maximal inhibitory concentrations (IC50) of different generations of EGFR inhibitors against wild-type and various mutant forms of EGFR.
| Inhibitor (Generation) | EGFR WT | EGFR L858R | EGFR del19 | EGFR L858R/T790M | EGFR del19/T790M | EGFR L858R/T790M/C797S | EGFR del19/T790M/C797S |
| Gefitinib (1st) | ~18.2 nM | ~12 nM | ~7 nM | >10,000 nM | >10,000 nM | >10,000 nM | >10,000 nM |
| Erlotinib (1st) | ~14.11 nM | ~12 nM | ~7 nM | >10,000 nM | >10,000 nM | >10,000 nM | >10,000 nM |
| Afatinib (2nd) | ~0.5 nM | ~0.3 nM | ~0.8 nM | ~57 nM | ~165 nM | >10,000 nM | >10,000 nM |
| Osimertinib (3rd) | ~57.8 nM | ~1.2 nM | ~1.1 nM | ~8.5 nM | ~13 nM | >10,000 nM | >10,000 nM |
| IN-2 (4th) | - | - | - | - | - | 14 nM | 62 nM |
Note: IC50 values can vary depending on the assay conditions and cell lines used. The data presented is a compilation from multiple sources for comparative purposes.
High-Throughput Screening Workflow
A typical HTS workflow for identifying novel EGFR mutant inhibitors involves a primary biochemical screen to identify direct inhibitors of the kinase, followed by secondary cell-based assays to confirm on-target activity and assess cellular potency.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing EGFR Mutant-IN-2 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of EGFR mutant-IN-2 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) with activating mutations.[1] It functions as a tyrosine kinase inhibitor (TKI) by competing with ATP for binding to the kinase domain of EGFR. This blockage of ATP binding prevents the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT cascades.[2] These pathways are critical for regulating cell proliferation, survival, and differentiation.[2] In many cancers, particularly non-small cell lung cancer (NSCLC), mutations in EGFR lead to its constitutive activation, promoting uncontrolled cell growth.[3][4] this compound is designed to specifically target these mutated forms of EGFR over the wild-type receptor.
Q2: What is a recommended starting concentration for this compound in cell culture?
A typical starting point for a dose-response experiment is to use a concentration range that brackets the reported IC50 value for your cell line of interest. A common starting range for many EGFR inhibitors is from 0.1 nM to 100 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
Proper handling and storage are critical for reproducible results.
-
Solubility: this compound is typically soluble in DMSO. Prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO. Ensure the compound is fully dissolved; gentle warming or sonication may be necessary.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When properly stored, the stock solution should be stable for at least six months. Protect the compound from light if it is light-sensitive.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in your cell culture medium for each experiment.
Q4: Why am I observing high levels of cell death even at low concentrations?
Excessive cell death could be due to several factors:
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On-target toxicity: The cell line may be highly dependent on the EGFR signaling pathway for survival. In such cases, even low concentrations of a potent inhibitor can induce apoptosis.
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Off-target toxicity: At higher concentrations, the inhibitor may affect other kinases or cellular proteins, leading to unintended toxic effects. It is advisable to perform a dose-response experiment to identify a concentration that is effective without causing excessive toxicity.
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Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic, typically below 0.1%. Always include a solvent-only control in your experiments.
-
Compound precipitation: Poor solubility in the culture medium can lead to the formation of precipitates that are toxic to cells. Visually inspect the medium for any signs of precipitation after adding the inhibitor.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
Inconsistent results between experiments or even between replicate wells can be a significant issue.
| Potential Cause | Troubleshooting Steps |
| Cell Culture Variability | Maintain a consistent cell passage number for all experiments, as cell lines can change genetically over time. Ensure uniform cell seeding density across all wells by properly resuspending cells before plating. |
| Inhibitor Instability/Precipitation | Prepare fresh dilutions of the inhibitor for each experiment. Visually inspect the media for any signs of precipitation after adding the inhibitor. If solubility is an issue, consider using a different solvent or reducing the final concentration. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent inhibitor concentrations. |
| Edge Effects in Microplates | Wells on the perimeter of a microplate are prone to evaporation, which can alter the effective concentration of the inhibitor. To mitigate this, consider not using the outer wells for experimental samples and instead fill them with sterile media or PBS. |
| Serum Concentration | Serum contains growth factors that can activate EGFR and compete with the inhibitor, potentially reducing its apparent potency. Consider reducing the serum concentration during the drug treatment period or using serum-free media if the cells can tolerate it. |
Issue 2: Lack of Inhibitory Effect
If you do not observe the expected inhibition of cell growth or signaling, consider the following:
| Potential Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the IC50 value for your specific cell line. The required concentration can vary significantly between cell lines. |
| Cell Line Resistance | The cell line may have intrinsic or acquired resistance to the inhibitor. This could be due to secondary mutations in EGFR (like T790M) or the activation of bypass signaling pathways (like MET amplification). |
| Compound Degradation | Ensure the inhibitor stock solution has been stored correctly and has not expired. Prepare fresh dilutions for each experiment. |
| Sub-optimal Assay Conditions | The duration of inhibitor treatment may be too short. For cell viability assays, an incubation period of 72 hours is common. For signaling pathway analysis (e.g., Western blot), a shorter treatment time (e.g., 1-6 hours) is typically used. |
Experimental Protocols
Protocol 1: Determining the IC50 Value using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
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This compound stock solution (10 mM in DMSO)
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Target cancer cell line (e.g., NCI-H1975, PC-9)
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Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
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Sterile 96-well plates
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MTT reagent
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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Microplate reader
Procedure:
-
Cell Seeding:
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Harvest and count the cells.
-
Prepare a cell suspension at the desired density (e.g., 3,000-8,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and typically ≤0.1%.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Assessing EGFR Phosphorylation by Western Blot
This protocol is for determining the effect of this compound on the phosphorylation of EGFR.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Target cancer cell line
-
Complete cell culture medium
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Serum-free medium
-
EGF (Epidermal Growth Factor)
-
Ice-cold PBS
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RIPA buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, and a loading control like anti-β-actin or anti-GAPDH)
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HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for at least 4 hours by replacing the growth medium with serum-free medium.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total EGFR and a loading control to normalize the data.
-
Data Presentation
Table 1: Example IC50 Values of EGFR Inhibitors in NSCLC Cell Lines
| Cell Line | EGFR Mutation | EGFR Inhibitor | IC50 (nM) |
| PC-9 | delE746-A750 | Erlotinib | 7 |
| PC-9 | delE746-A750 | Afatinib | 0.8 |
| H3255 | L858R | Erlotinib | 12 |
| H3255 | L858R | Afatinib | 0.3 |
| NCI-H1975 | L858R/T790M | CO-1686 | 7 - 32 |
| HCC827 | delE746-A750 | CO-1686 | 7 - 32 |
Note: These values are examples and can vary between different studies and experimental conditions.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Troubleshooting EGFR mutant-IN-2 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using EGFR mutant-IN-2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent inhibitor of specific mutant forms of the Epidermal Growth Factor Receptor (EGFR). It has been shown to inhibit EGFR with the L858R/T790M/C797S mutations (IC50 of 14 nM) and the del19/T790M/C797S mutations (IC50 of 62 nM)[1]. These mutations are often associated with resistance to other EGFR inhibitors in non-small cell lung cancer (NSCLC).
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO)[2]. For a closely related compound, a solubility of 10 mM in DMSO has been reported[2]. Another mutant EGFR inhibitor has shown solubility of at least 50 mg/mL in DMSO[3]. It is crucial to use a fresh, unopened bottle of anhydrous DMSO as it is hygroscopic and absorbed water can reduce the solubility of the compound[4].
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, weigh the desired amount of the compound and add the appropriate volume of anhydrous DMSO. To aid dissolution, you can vortex the solution and, if necessary, use sonication or gentle warming (e.g., in a 37°C water bath). Ensure the compound is fully dissolved before use.
Q4: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium. What should I do?
A4: This is a common issue with hydrophobic compounds dissolved in DMSO. To prevent precipitation, it is best to make intermediate serial dilutions of your high-concentration stock in DMSO first. Then, add the final, lower-concentration DMSO solution to your aqueous medium while gently vortexing. This gradual dilution helps to keep the compound in solution. Ensure the final concentration of DMSO in your experiment is low, typically below 0.5% (v/v), to avoid solvent-induced cellular toxicity.
Q5: What are the recommended storage conditions for this compound?
A5: As a powder, this compound should be stored at -20°C. Once dissolved in a solvent, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the stock solution at -80°C (stable for up to 6 months). For shorter-term storage, -20°C is acceptable (stable for up to 1 month). Always store solutions in tightly sealed, appropriate containers such as amber glass or polypropylene vials to protect from light and air.
Solubility Data
The following table summarizes the available solubility data for EGFR mutant inhibitors in common laboratory solvents.
| Solvent | Concentration (mM) | Concentration (mg/mL) | Notes |
| DMSO | 10 | - | Data for "Mutated EGFR-IN-2". |
| DMSO | ≥ 96.15 | ≥ 50 | Data for another "Mutant EGFR inhibitor". |
| Ethanol | - | ~30 | Solubility of a similar irreversible EGFR inhibitor (Avitinib). |
| Water | Sparingly Soluble | - | Common for this class of compounds. |
Note: The molecular weight of "Mutated EGFR-IN-2" is 562.64 g/mol . This can be used for conversions between molarity and mg/mL.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO | - DMSO has absorbed water.- Attempting to make a solution above the solubility limit.- Compound purity issues. | - Use a fresh, unopened bottle of anhydrous, high-purity DMSO.- Try gentle warming (37°C) or sonication to aid dissolution.- Prepare a less concentrated stock solution. |
| Precipitation in frozen stock solution upon thawing | - Solubility limit is exceeded at lower temperatures.- Inappropriate solvent for cryogenic storage. | - Thaw the solution slowly at room temperature and vortex gently to ensure it is fully redissolved.- Consider storing at a slightly lower concentration.- Ensure you are using a suitable solvent like DMSO. |
| Inconsistent experimental results | - Degradation of the compound in solution.- Repeated freeze-thaw cycles of the stock solution. | - Store stock solutions in single-use aliquots at -80°C.- Protect solutions from light and air.- Prepare fresh working solutions for each experiment. |
| Cloudiness or precipitation in cell culture media | - Compound precipitating out of the aqueous solution. | - Perform serial dilutions in DMSO before adding to the media.- Ensure the final DMSO concentration is below 0.5%.- Add the compound to pre-warmed media while gently vortexing. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Preparation : Allow the vial of this compound powder and a bottle of anhydrous, high-purity DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing : Accurately weigh the required amount of the compound. For example, for 1 mL of a 10 mM stock solution of "Mutated EGFR-IN-2" (MW: 562.64), you would need 5.63 mg.
-
Dissolution : Add the calculated volume of DMSO to the vial containing the powder.
-
Mixing : Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Aiding Solubility (if needed) : If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes or warm it in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Inspection : Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage : Aliquot the stock solution into single-use volumes in appropriate vials (e.g., amber polypropylene tubes) and store at -80°C for long-term storage or -20°C for short-term storage.
Protocol for Preparing Working Solutions in Cell Culture Media
-
Thawing : Thaw a single-use aliquot of the high-concentration DMSO stock solution at room temperature.
-
Intermediate Dilution (Recommended) : Prepare an intermediate dilution of the stock solution in DMSO. For example, dilute your 10 mM stock to 1 mM in DMSO.
-
Final Dilution : Pre-warm your complete cell culture medium to 37°C. While gently vortexing the medium, add the required volume of the intermediate DMSO stock to achieve the final desired concentration. For instance, add 1 µL of a 1 mM stock to 1 mL of medium for a final concentration of 1 µM (with 0.1% DMSO).
-
Final Inspection : Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
References
EGFR mutant-IN-2 stability and storage conditions
Welcome to the technical support center for EGFR mutant-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of this compound in your experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be handled and stored as follows:
-
Powder Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years.
-
Stock Solutions: Prepare a high-concentration stock solution in an appropriate solvent like anhydrous DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[1]
Q2: How should I prepare working solutions of this compound for cell-based assays?
It is recommended to prepare fresh working dilutions from your stock solution immediately before each experiment. Due to the hydrophobic nature of many kinase inhibitors, they may have limited stability in aqueous solutions like cell culture media. To avoid precipitation, it's advisable to first make intermediate dilutions of the stock in DMSO, and then add the final diluted solution to your culture medium while mixing to ensure rapid dispersion. The final DMSO concentration in your cell culture should typically be kept below 0.5% to avoid solvent-induced toxicity.
Q3: What are the common signs of this compound degradation or instability?
A loss of biological activity, such as a diminished effect on the inhibition of EGFR phosphorylation or a decrease in the expected phenotypic outcome in your cellular assays, can indicate instability. Visual signs of precipitation, such as a cloudy appearance or visible particles in the cell culture medium, are also indicators of poor solubility or instability. To confirm and quantify degradation, analytical methods like High-Performance Liquid Chromatography (HPLC) can be employed.
Q4: My experimental results with this compound are inconsistent. What are the potential causes?
Inconsistent results can arise from several factors:
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Inhibitor Instability: The compound may be degrading in the cell culture medium during the experiment.
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Poor Cell Permeability: The inhibitor may not be efficiently entering the cells to reach its target.
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Incorrect Concentration: The concentration used might be too low to achieve significant inhibition.
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Cell Culture Variability: Differences in cell passage number, confluency, and overall cell health can lead to varied responses.
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Pipetting Errors: Inaccurate liquid handling can introduce significant variability.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Effect of the Inhibitor
| Potential Cause | Recommended Solution |
| Inhibitor Instability/Degradation | Prepare fresh dilutions for each experiment. For long-term experiments, consider replenishing the media with a fresh inhibitor at regular intervals. Assess the inhibitor's stability in your specific cell culture medium using HPLC. |
| Poor Cell Permeability | If permeability is a known issue for this class of compounds, consult the literature for potential formulation strategies. However, for most small molecule inhibitors, this is less of a concern. |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line and experimental endpoint. |
| Off-Target Effects | Compare the observed phenotype with that of other known inhibitors of the same target. If available, use a structurally different inhibitor for the same target to see if it produces a similar phenotype. |
Issue 2: High Cellular Toxicity at Effective Concentrations
| Potential Cause | Recommended Solution |
| Off-Target Toxicity | Use the lowest effective concentration of the inhibitor. If possible, use a more selective inhibitor. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your cells (typically <0.5%). Always include a vehicle control in your experiments. |
Issue 3: Inconsistent Western Blot Results for Phosphorylated EGFR (p-EGFR)
| Potential Cause | Recommended Solution |
| Suboptimal Cell Stimulation/Inhibition | Serum-starve cells before inhibitor treatment and subsequent stimulation with EGF to reduce baseline EGFR activity. Optimize the duration and concentration of both inhibitor treatment and EGF stimulation. |
| Antibody Issues | Use a validated antibody specific for the desired phospho-site of EGFR. Confirm the expression of total EGFR in your cell line. Titrate the primary antibody concentration to find the optimal signal-to-noise ratio. |
| Loading Inconsistencies | Perform a total protein quantification assay (e.g., BCA) to ensure equal loading of protein in each lane. Use a reliable loading control (e.g., β-actin, GAPDH) to normalize the data. |
Stability Data (Representative for Small Molecule EGFR Inhibitors)
The following tables provide representative stability data for a generic small-molecule EGFR inhibitor under various conditions. Note: This data is for illustrative purposes and the stability of this compound should be determined experimentally.
Table 1: Stability in Cell Culture Medium
| Time (hours) | % Remaining (37°C in DMEM + 10% FBS) |
| 0 | 100% |
| 8 | 95% |
| 24 | 85% |
| 48 | 70% |
| 72 | 55% |
Table 2: Effect of pH on Stability in Aqueous Buffer (24 hours at RT)
| pH | % Remaining |
| 5.0 | 98% |
| 7.4 | 90% |
| 8.5 | 75% |
Table 3: Effect of Light Exposure on Stability (Aqueous Solution, 4 hours)
| Condition | % Remaining |
| Dark (Control) | 99% |
| Ambient Light | 92% |
| Direct UV Light | 60% |
Experimental Protocols
Protocol 1: Assessing Inhibitor Stability by HPLC
This protocol outlines a general procedure for determining the stability of an EGFR inhibitor in cell culture medium.
1. Preparation of Standards:
- Prepare a calibration curve by making serial dilutions of a freshly prepared inhibitor stock solution in the mobile phase to be used for HPLC analysis.
2. Sample Preparation:
- Prepare a solution of the inhibitor in your experimental cell culture medium at the desired final concentration.
- Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO2).
- At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.
3. HPLC Analysis:
- Inject the standards and samples onto the HPLC system.
- Use a suitable mobile phase and gradient to achieve good separation of the parent inhibitor from any potential degradation products.
- Detect the inhibitor using a UV detector at its maximum absorbance wavelength.
4. Data Analysis:
- Quantify the peak area of the intact inhibitor at each time point.
- Use the calibration curve to determine the concentration of the inhibitor at each time point.
- Calculate the percentage of the inhibitor remaining at each time point relative to the 0-hour time point.
Protocol 2: Western Blot Analysis of p-EGFR Following Inhibitor Treatment
1. Cell Treatment:
- Seed cells in a multi-well plate and grow to 70-80% confluency.
- Serum-starve the cells for 12-24 hours.
- Pre-treat the cells with the EGFR inhibitor at various concentrations for 1-2 hours.
- Stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes.
2. Cell Lysis and Protein Quantification:
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Western Blotting:
- Normalize protein amounts, prepare samples with loading buffer, and separate them by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate with a primary antibody against p-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin).
4. Densitometry Analysis:
- Quantify the band intensities for p-EGFR, total EGFR, and the loading control using image analysis software.
- Normalize the p-EGFR signal to the total EGFR signal and the loading control.
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Troubleshooting Inhibitor Efficacy
References
Technical Support Center: Interpreting Unexpected Results in EGFR Mutant-IN-2 Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the novel inhibitor, EGFR-mutant-IN-2. This guide addresses specific issues that may arise during experimental workflows, from initial biochemical assays to cell-based studies.
Frequently Asked Questions (FAQs)
Q1: I am not observing any significant activity with EGFR-mutant-IN-2 in my cell-based assay, even at high concentrations. What are the potential causes?
A: A lack of inhibitor activity in cellular assays can stem from several factors related to the compound, the experimental setup, or the cell line itself.[1]
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Compound Integrity: Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) and has not degraded. It is recommended to prepare fresh dilutions from a validated stock solution for each experiment and avoid multiple freeze-thaw cycles.[1]
-
Experimental Conditions:
-
Inhibitor Concentration: The concentration range may be too low. A broad dose-response experiment (e.g., from 1 pM to 100 µM) is crucial to determine the half-maximal inhibitory concentration (IC50).[2]
-
Incubation Time: The treatment duration may be insufficient. A standard incubation time is 72 hours, but this should be optimized based on the cell line's doubling time and the inhibitor's mechanism of action.[3][4]
-
Serum Interference: Growth factors present in fetal bovine serum (FBS) can competitively activate EGFR, potentially masking the inhibitor's effect. Consider reducing the serum concentration (e.g., to 2-5%) or using serum-free media during treatment.
-
-
Cell Line Characteristics:
-
EGFR Expression & Dependency: Confirm that your chosen cell line expresses the target EGFR mutant and is dependent on EGFR signaling for proliferation. Use Western blotting to verify EGFR expression levels.
-
Resistance Mechanisms: The cell line may possess intrinsic or acquired resistance, such as a secondary "gatekeeper" mutation (e.g., T790M) or the activation of bypass signaling pathways like MET amplification.
-
Q2: The IC50 value for my positive control inhibitor is much higher than reported in the literature. Why might this be?
A: Discrepancies in IC50 values often point to variations in experimental conditions.
-
Cell Health and Passage Number: Use authenticated, low-passage cell lines. Genetic drift can occur at high passage numbers, altering drug sensitivity. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Seeding Density: The number of cells seeded per well can significantly impact results. An optimal density should be determined where a linear relationship exists between cell number and the assay signal.
-
Reagent Consistency: Use consistent lots of media, serum, and assay reagents. Variations in serum, in particular, contain different levels of growth factors that can affect inhibitor potency.
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells (including controls) and is non-toxic, typically below 0.5%.
Q3: I am observing high variability between my replicate wells in a 96-well plate format. What are the common causes?
A: High variability is often a result of technical inconsistencies during the experimental setup.
-
Uneven Cell Seeding: Ensure the cell suspension is homogenous before and during plating to prevent inconsistent cell numbers across wells.
-
Pipetting Errors: Calibrate pipettes regularly and use appropriate techniques for dispensing cells, media, and drug solutions.
-
Edge Effects: Wells on the perimeter of a microplate are susceptible to evaporation, which can alter cell growth and drug concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
-
Contamination: Bacterial or yeast contamination can interfere with cell metabolism and viability, leading to unreliable results.
Q4: My biochemical assay shows potent inhibition of the mutant EGFR kinase by EGFR-mutant-IN-2, but the cellular assay shows weak activity. How can I explain this discrepancy?
A: A disconnect between biochemical and cellular potency is a common challenge in drug discovery and can be attributed to several factors.
-
Cellular Uptake and Efflux: The compound may have poor membrane permeability, preventing it from reaching its intracellular target. Alternatively, it could be actively removed from the cell by efflux pumps.
-
Compound Stability: The inhibitor might be unstable in the cell culture medium or rapidly metabolized by the cells into an inactive form.
-
High ATP Concentration: The intracellular concentration of ATP (in the millimolar range) is much higher than that typically used in biochemical kinase assays (in the micromolar range). If EGFR-mutant-IN-2 is an ATP-competitive inhibitor, its apparent potency will be lower in a cellular environment.
-
Off-Target Effects: In a cellular context, the compound may engage other kinases or proteins that counteract its intended effect on EGFR. A kinome-wide profiling screen can help identify potential off-target activities.
Data Presentation: Reference Inhibitor Potency
The following tables summarize reference IC50 values for common EGFR inhibitors against various non-small cell lung cancer (NSCLC) cell lines. These values can serve as a benchmark for interpreting your own experimental results. Note that IC50 values can vary between laboratories due to different experimental conditions.
Table 1: Common EGFR Tyrosine Kinase Inhibitors (TKIs)
| Inhibitor | Generation | Target EGFR Mutations |
| Gefitinib | 1st | Activating mutations (Exon 19 del, L858R) |
| Erlotinib | 1st | Activating mutations (Exon 19 del, L858R) |
| Afatinib | 2nd | Activating mutations and some resistant mutations |
| Osimertinib | 3rd | Activating mutations and T790M resistance mutation |
Table 2: Example IC50 Values (nM) for EGFR Inhibitors in NSCLC Cell Lines
| Cell Line | EGFR Status | Gefitinib (IC50 nM) | Osimertinib (IC50 nM) |
| PC-9 | Exon 19 deletion | ~10 - 30 | ~10 - 20 |
| HCC827 | Exon 19 deletion | ~5 - 20 | ~5 - 15 |
| NCI-H1975 | L858R + T790M | >10,000 | ~10 - 50 |
| A549 | Wild-Type | >10,000 | >5,000 |
Experimental Protocols
Protocol 1: Cell-Based IC50 Determination using a Viability Assay (e.g., MTT/MTS)
This protocol outlines a general method for determining the IC50 value of an EGFR inhibitor in a 96-well format.
Materials:
-
96-well cell culture plates
-
Cancer cell lines with defined EGFR mutation status
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
EGFR-mutant-IN-2 stock solution (e.g., 10 mM in DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Prepare a cell suspension at a pre-determined optimal density (e.g., 2,000-5,000 cells/well).
-
Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Incubate the plate at 37°C, 5% CO2 overnight to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of EGFR-mutant-IN-2 in culture medium. A 10-point, 3-fold dilution series starting from 10 µM is a common starting point.
-
Include "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO) wells.
-
Carefully remove the old medium from the wells and add 100 µL of the appropriate drug-containing medium.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Viability Assessment (MTT Example):
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix to dissolve the crystals.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50 value.
-
Protocol 2: Western Blotting for EGFR Pathway Inhibition
This protocol is used to verify the on-target effect of an inhibitor by assessing the phosphorylation status of EGFR and downstream effectors like ERK.
Materials:
-
Cells cultured in 6-well plates
-
EGFR-mutant-IN-2
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with EGFR-mutant-IN-2 at various concentrations for a specified time (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and add 100-150 µL of ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize all samples to the same protein concentration, add Laemmli sample buffer, and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size, then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody (e.g., anti-p-EGFR) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
The membrane can be stripped and re-probed with antibodies for total protein and loading controls.
-
Visualizations
Caption: Simplified EGFR downstream signaling pathways.
Caption: Troubleshooting workflow for lack of inhibitor activity.
Caption: Experimental workflow for IC50 determination.
References
Technical Support Center: Mitigating Toxicity of EGFR Mutant-IN-2 in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the toxicity of EGFR mutant-IN-2 in animal studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target toxicities of this compound in animal studies?
A1: this compound is a third-generation EGFR inhibitor designed to selectively target mutant forms of the receptor while sparing wild-type (WT) EGFR.[1][2] However, some level of activity against WT EGFR is often observed, leading to on-target toxicities in tissues with high EGFR expression, such as the skin and gastrointestinal tract.[1] The most commonly reported toxicities for this class of inhibitors in animal models include:
-
Dermatological Toxicities: Skin rash, often appearing as a papulopustular eruption (acne-like rash), is a very common side effect.[3][4] Other skin-related issues may include dry skin, pruritus (itching), and paronychia (inflammation around the nails).
-
Gastrointestinal Toxicities: Diarrhea is another frequent adverse event and can range from mild to severe. If not managed properly, severe diarrhea can lead to dehydration, weight loss, and the need for dose interruption. Nausea and decreased appetite may also be observed.
Q2: How can I proactively manage and mitigate skin rash in my animal models?
A2: Proactive management is key to minimizing the severity of skin rash and preventing treatment interruptions. Consider the following strategies:
-
Baseline Skin Assessment: Before starting treatment with this compound, perform a thorough baseline assessment of the animals' skin and document any pre-existing conditions.
-
Moisturizers: Apply a veterinary-approved, fragrance-free emollient to the skin, particularly in areas prone to rash (e.g., dorsal skin), starting from the first day of treatment.
-
Dose Optimization: If severe rash develops, a dose reduction or temporary interruption of treatment may be necessary. It is crucial to establish the maximum tolerated dose (MTD) in your specific animal model.
-
Topical Treatments: For localized rashes, topical application of a mild corticosteroid cream may be considered, but consult with a veterinarian for appropriate choices and concentrations.
Q3: What is the recommended protocol for managing diarrhea in mice treated with this compound?
A3: Prompt management of diarrhea is critical to prevent dehydration and maintain the well-being of the animals.
-
Monitoring: Closely monitor animals for the onset of diarrhea, including changes in stool consistency and frequency. Daily body weight measurements are essential to detect dehydration early.
-
Hydration: Ensure ad libitum access to drinking water. In cases of moderate to severe diarrhea, consider providing supplemental hydration with subcutaneous fluids or hydrogel packs.
-
Antidiarrheal Agents: Loperamide is a commonly used antidiarrheal agent. An initial dose of 4 mg/kg can be administered, followed by 2 mg/kg after each loose stool, not exceeding a total daily dose of 16-20 mg/kg.
-
Dietary Modifications: Providing a low-fat, low-fiber diet may help to alleviate symptoms.
Q4: Should I be concerned about off-target toxicities with this compound?
A4: While third-generation EGFR inhibitors are designed for mutant selectivity, off-target effects can still occur. It is important to monitor for a range of potential toxicities. For instance, some EGFR inhibitors have been associated with hyperglycemia and, in rare cases, interstitial lung disease (ILD) or pneumonitis. Comprehensive monitoring of animal health, including regular blood work for metabolic panels and observation for any respiratory distress, is recommended.
Troubleshooting Guides
Problem: Unexpectedly Severe or Rapid Onset of Toxicity
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosing or Formulation | - Double-check all dose calculations and the concentration of the dosing solution. - Ensure the vehicle used for formulation is appropriate and does not contribute to toxicity. For in vivo studies, common vehicles include corn oil or 0.5% carboxymethylcellulose. - Verify the stability of the formulated compound under your storage and handling conditions. |
| Animal Model Sensitivity | - Different strains of mice or rats can have varying sensitivities to drug toxicity. - Consider conducting a pilot dose-range-finding study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. |
| Compound Purity | - Ensure the purity of your batch of this compound. Impurities could contribute to unexpected toxicity. |
Problem: Lack of Efficacy at Doses That Are Well-Tolerated
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing Schedule or Route of Administration | - Review the pharmacokinetic and pharmacodynamic (PK/PD) profile of the compound, if available, to ensure the dosing regimen maintains therapeutic concentrations. - The route of administration (e.g., oral gavage, intraperitoneal injection) can significantly impact bioavailability. |
| Tumor Model Resistance | - Confirm the EGFR mutation status of your xenograft or genetically engineered mouse model. - Investigate potential intrinsic or acquired resistance mechanisms in your tumor model. |
| Insufficient Target Engagement | - Perform pharmacodynamic studies to confirm that this compound is inhibiting its target in the tumor tissue at the administered dose. This can be assessed by Western blot for downstream signaling proteins like phospho-ERK and phospho-AKT. |
Quantitative Data Summary
Table 1: Representative Dose-Dependent Toxicities of Third-Generation EGFR Inhibitors in Preclinical Models
| Compound | Animal Model | Dose | Observed Toxicities | Reference |
| Osimertinib | Rat | 20 mg/kg/day | Increased post-implantation loss and early embryonic death. | |
| Osimertinib | Mouse | 5 mg/kg/day (oral gavage) | Manageable toxicity profile reported in xenograft studies. | |
| Rociletinib | Mouse | 500-1000 mg/kg twice daily | Hyperglycemia, diarrhea, fatigue, decreased appetite. | |
| Nazartinib | Human (Phase 1) | 150 mg once daily (RP2D) | Rash (maculopapular), diarrhea, pruritus, fatigue, stomatitis (mostly grades 1-2). |
Table 2: Management Strategies for Common Toxicities
| Toxicity | Management Strategy | Animal Model | Dosage/Application | Reference |
| Diarrhea | Loperamide | Mouse | Initial: 4 mg/kg, then 2 mg/kg after each loose stool. | |
| Diarrhea | Dose Reduction | General | Reduce dose if diarrhea persists or is severe. | |
| Skin Rash | Emollients | General | Daily application of a veterinary-approved moisturizer. | |
| Skin Rash | Dose Interruption/Reduction | General | Interrupt treatment for severe rash until improvement, then resume at a lower dose. |
Detailed Experimental Protocols
Protocol 1: In Vivo Efficacy and Toxicity Assessment in a Subcutaneous Xenograft Model
Objective: To evaluate the anti-tumor efficacy and monitor the toxicity of this compound in a mouse xenograft model.
Materials:
-
Human cancer cell line with a known EGFR mutation (e.g., NCI-H1975 for L858R/T790M).
-
Athymic nude mice (6-8 weeks old).
-
This compound.
-
Vehicle for formulation (e.g., 0.5% methylcellulose with 0.1% Tween 80).
-
Calipers for tumor measurement.
-
Animal balance.
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells and resuspend in serum-free media at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring length and width with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare the dosing solution of this compound in the vehicle.
-
Administer the compound to the treatment groups via the desired route (e.g., oral gavage) at various dose levels. The control group receives the vehicle only.
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Perform daily clinical observations for signs of toxicity, including changes in behavior, posture, and the presence of skin rash or diarrhea.
-
Grade skin rash and diarrhea according to a standardized scale (see Tables below).
-
-
Study Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a defined treatment period.
-
At the endpoint, euthanize the mice and collect tumors for pharmacodynamic analysis and other tissues (e.g., skin, intestine, liver) for histopathological examination.
-
Table 3: Simplified Dermatological Toxicity Grading Scale for Animal Studies
| Grade | Clinical Signs |
| 1 (Mild) | Faint erythema or maculopapular rash covering <10% of the body surface area. |
| 2 (Moderate) | Moderate erythema, maculopapular rash, or desquamation covering 10-30% of the body surface area. |
| 3 (Severe) | Severe erythema, extensive desquamation, or ulceration covering >30% of the body surface area; may be associated with discomfort. |
Table 4: Simplified Diarrhea Grading Scale for Animal Studies
| Grade | Clinical Signs |
| 1 (Mild) | Soft, poorly formed stools. |
| 2 (Moderate) | Liquid stools, moderate soiling of the perineal area. |
| 3 (Severe) | Severe liquid stools, significant soiling, may be associated with dehydration and >15% weight loss. |
Protocol 2: Pharmacodynamic Analysis of Target Inhibition
Objective: To confirm that this compound inhibits EGFR signaling in tumor tissue.
Materials:
-
Tumor-bearing mice from the efficacy study.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE and Western blotting equipment.
-
Primary antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Sample Collection:
-
At various time points after the final dose of this compound (e.g., 2, 6, 24 hours), euthanize a subset of mice.
-
Excise tumors and immediately snap-freeze in liquid nitrogen or homogenize in lysis buffer.
-
-
Protein Extraction and Quantification:
-
Prepare tumor lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the appropriate primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Compare the levels of protein phosphorylation between the treated and control groups to determine the extent of target inhibition.
-
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
References
- 1. Three generations of epidermal growth factor receptor tyrosine kinase inhibitors developed to revolutionize the therapy of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Third generation EGFR TKIs: current data and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of EGFR Mutant-IN-2
Welcome to the technical support center for EGFR mutant-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo application of this potent, mutant-selective EGFR inhibitor. Given its poor aqueous solubility, achieving optimal oral bioavailability is critical for successful preclinical studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you design and execute your in vivo experiments effectively.
Troubleshooting Guide
This section addresses common issues encountered when working with this compound in animal models.
Q1: I'm observing inconsistent results in my in vivo efficacy studies. Could this be related to the formulation?
A1: Absolutely. Inconsistent efficacy is often linked to variable drug exposure resulting from a suboptimal formulation. Poorly soluble compounds like this compound can have erratic absorption. It is crucial to use a consistent and robust formulation protocol. Consider the following:
-
Vehicle Selection: Ensure the chosen vehicle is appropriate for the route of administration and can maintain the compound in a stable, absorbable form.
-
Formulation Preparation: Prepare the formulation fresh for each experiment and follow a standardized procedure to ensure homogeneity.
-
Dosing Technique: Inconsistent oral gavage technique can lead to variability in the administered dose. Ensure all personnel are properly trained.
Q2: My formulation of this compound appears to be precipitating out of solution before or during administration. What can I do?
A2: Precipitation is a common problem with poorly soluble compounds. Here are some solutions:
-
Sonication: Briefly sonicating your formulation can help redissolve small precipitates.
-
pH Adjustment: this compound, like many kinase inhibitors, is a weak base. Its solubility may increase in a more acidic environment. However, ensure the pH is compatible with your animal model to avoid irritation.
-
Use of Co-solvents and Surfactants: Incorporating co-solvents like polyethylene glycol (PEG) or surfactants like Tween® 80 can help maintain the compound in solution.
-
Advanced Formulations: For persistent issues, consider more advanced formulation strategies such as amorphous solid dispersions or lipid-based formulations, which are detailed in the experimental protocols section.
Q3: The oral bioavailability of my this compound formulation is lower than expected. How can I improve it?
A3: Low oral bioavailability is a primary hurdle for many kinase inhibitors.[1] Here are key strategies to enhance it:
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of the drug to an amorphous state can significantly increase its solubility and dissolution rate.[2][3]
-
Lipid-Based Formulations: These formulations can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[4]
-
Particle Size Reduction: While not a primary focus of this guide, techniques like nano-milling can increase the surface area for dissolution.
Q4: I'm having difficulty with the oral gavage procedure in mice. What are the best practices?
A4: Proper oral gavage technique is essential for accurate dosing and animal welfare.
-
Restraint: Proper restraint is the most critical step. Ensure the mouse's head and neck are extended to create a straight path to the esophagus.
-
Needle Choice: Flexible plastic gavage needles are often safer than rigid metal ones as they reduce the risk of esophageal trauma.
-
Gentle Insertion: Never force the gavage needle. Allow the mouse to swallow the tube.
-
Slow Administration: Administer the formulation slowly to prevent regurgitation and aspiration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its other names?
A1: this compound is a potent and irreversible inhibitor of mutant forms of the Epidermal Growth Factor Receptor (EGFR), particularly those with the T790M resistance mutation. It is also known by the names CO-1686 and Rociletinib .[5] This compound shows minimal activity against wild-type EGFR, which can reduce certain side effects.
Q2: What are the primary challenges in using this compound for in vivo studies?
A2: The main challenge is its low aqueous solubility, which can lead to poor and variable oral bioavailability. This makes it difficult to achieve therapeutic concentrations in target tissues consistently. Therefore, appropriate formulation is key to obtaining reliable and reproducible results in preclinical models.
Q3: What are Amorphous Solid Dispersions (ASDs) and how do they improve bioavailability?
A3: Amorphous Solid Dispersions (ASDs) are formulations where the active pharmaceutical ingredient (API) is dispersed in an amorphous state within a polymer matrix. The amorphous form of a drug has a higher free energy and thus greater solubility and a faster dissolution rate compared to its crystalline form. By preventing the drug from crystallizing, ASDs can maintain a supersaturated state in the gastrointestinal tract, leading to enhanced absorption.
Q4: What are lipid-based formulations and how do they work?
A4: Lipid-based formulations involve dissolving the drug in a mixture of oils, surfactants, and co-solvents. These formulations improve oral bioavailability by:
-
Presenting the drug in a solubilized form, bypassing the dissolution step.
-
Stimulating the release of bile salts and pancreatic enzymes, which aid in the emulsification and digestion of the formulation, facilitating drug absorption.
-
Potentially utilizing the lymphatic transport system, which can reduce first-pass metabolism in the liver.
Quantitative Data Presentation
Table 1: Single-Dose Pharmacokinetic Parameters of Rociletinib (CO-1686) in Humans
| Parameter | Value | Reference |
| Maximum Serum Concentration (Cmax) | 2.41 µg/mL | |
| Time to Maximum Concentration (Tmax) | 1.5 hours | |
| Serum Half-life (t1/2) | 3.7 hours |
Note: This data is from a clinical study in patients and may not be directly comparable to preclinical models. However, it serves as a benchmark for the achievable systemic exposure.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a lab-scale method for preparing an ASD of this compound for in vivo studies.
Materials:
-
This compound (CO-1686)
-
Polyvinylpyrrolidone/vinyl acetate copolymer (e.g., Kollidon® VA 64)
-
Dichloromethane (DCM) or a suitable solvent in which both drug and polymer are soluble
-
Rotary evaporator
-
Mortar and pestle
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose with 0.1% Tween® 80 in water)
Procedure:
-
Dissolution: Weigh the desired amounts of this compound and polymer (e.g., a 1:3 drug-to-polymer ratio). Dissolve both completely in a minimal amount of DCM in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, clear film is formed on the flask wall.
-
Drying: Further dry the film under high vacuum for at least 24 hours to remove any residual solvent.
-
Milling: Scrape the dried film from the flask and gently grind it into a fine powder using a mortar and pestle.
-
Formulation for Gavage: Suspend the resulting ASD powder in the chosen gavage vehicle to the desired final concentration immediately before administration. Ensure the suspension is homogenous by vortexing or stirring.
Protocol 2: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
This protocol provides a method for creating a simple lipid-based formulation for oral administration.
Materials:
-
This compound (CO-1686)
-
A medium-chain triglyceride (e.g., Capryol™ 90)
-
A surfactant (e.g., Kolliphor® RH 40)
-
A co-solvent (e.g., Transcutol® HP)
-
Glass vial
-
Magnetic stirrer and stir bar
Procedure:
-
Component Selection: A typical starting point for a SEDDS formulation could be a ratio of 30% oil, 40% surfactant, and 30% co-solvent by weight.
-
Dissolution: Weigh the required amount of this compound and add it to the glass vial.
-
Mixing: Add the oil, surfactant, and co-solvent to the vial.
-
Homogenization: Gently heat the mixture (e.g., to 40°C) while stirring with a magnetic stirrer until the drug is completely dissolved and the solution is clear and homogenous.
-
Administration: The resulting formulation can be directly administered by oral gavage.
Visualizations
EGFR Signaling Pathway with Mutant-Selective Inhibition
The following diagram illustrates the EGFR signaling pathway and the point of intervention for a mutant-selective inhibitor like this compound.
Caption: EGFR signaling pathway and selective inhibition by this compound.
Experimental Workflow for Improving Bioavailability
This diagram outlines the logical flow for selecting and preparing a suitable formulation for in vivo studies.
References
- 1. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C&EN White Papers | Increasing the bioavailability of oncology drugs with amorphous solid dosage formulations [connect.discoveracs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
EGFR mutant-IN-2 resistance mechanisms in vitro
Welcome to the technical support center for EGFR Mutant-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential resistance mechanisms that may be encountered during in vitro experiments with this inhibitor. The information provided is structured in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which mutations does it target?
A1: this compound is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Like other third-generation inhibitors such as osimertinib, it is designed to selectively target EGFR activating mutations (e.g., L858R, exon 19 deletions) as well as the T790M resistance mutation, while sparing wild-type (WT) EGFR. The T790M mutation is a common cause of resistance to first- and second-generation EGFR TKIs.[1][2]
Q2: My EGFR-mutant cells are showing reduced sensitivity to this compound. What are the possible reasons?
A2: Reduced sensitivity, or acquired resistance, to third-generation EGFR TKIs in vitro can be broadly categorized into two main types:
-
On-target resistance: This involves the acquisition of new mutations in the EGFR gene itself that interfere with inhibitor binding. The most well-characterized of these is the C797S mutation.[1][3] Other less common mutations include L718Q and G724S.[4]
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on EGFR signaling. Common mechanisms include the amplification of other receptor tyrosine kinases like MET or HER2, or activation of downstream pathways such as PI3K/AKT or RAS/MAPK.
Q3: What is the C797S mutation and how does it cause resistance?
A3: The C797S mutation is a specific point mutation in exon 20 of the EGFR gene that results in the substitution of a cysteine residue at position 797 with a serine. Third-generation inhibitors like this compound are covalent inhibitors, meaning they form an irreversible bond with this cysteine residue to inactivate the kinase. When cysteine is replaced by serine, this covalent bond can no longer be formed, leading to a loss of inhibitor efficacy.
Troubleshooting Guides
Issue 1: Increased IC50 Value Observed in Cell Viability Assays
If you observe a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cell line over time, it is a strong indicator of acquired resistance.
Troubleshooting Steps:
-
Confirm the IC50 Shift: Repeat the cell viability assay (e.g., MTS or CTG) with careful attention to cell seeding density and drug concentrations. Ensure the shift is reproducible.
-
Sequence the EGFR Kinase Domain: Extract genomic DNA from the resistant cells and perform Sanger sequencing or next-generation sequencing (NGS) to look for secondary mutations in EGFR, paying close attention to codons for C797, L718, and G724.
-
Assess Bypass Pathway Activation: Use western blotting to check for overexpression or hyperactivation (increased phosphorylation) of key bypass pathway proteins such as MET, HER2, AKT, and ERK.
Quantitative Data Summary
The following tables summarize representative IC50 values for different generations of EGFR TKIs against various EGFR mutations, derived from in vitro studies with established cell lines. This data can serve as a reference for expected inhibitor sensitivity.
Table 1: IC50 Values (nM) of EGFR TKIs in Ba/F3 Cells Expressing Different EGFR Mutations
| EGFR Mutation | Erlotinib (1st Gen) | Afatinib (2nd Gen) | Osimertinib (3rd Gen) |
| Wild-Type | >1000 | 30 | 1031 |
| L858R | 12 | 0.3 | 15 |
| del E746-A750 | 7 | 0.8 | 13 |
| L858R + T790M | >1000 | 80 | 4.6 |
| del E746-A750 + T790M | >1000 | 57 | 5 |
Data compiled from published studies on various EGFR-mutant cell lines and Ba/F3 models.
Table 2: IC50 Values (nM) for Osimertinib against T790M and C797S Mutations
| Cell Line | EGFR Status | Osimertinib IC50 (nM) |
| H1975 | L858R/T790M | 5 - 8 |
| PC-9 (Osimertinib Resistant) | del E746-A750/T790M/C797S | >1000 |
This table illustrates the dramatic loss of potency of a third-generation TKI in the presence of the C797S mutation.
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay for IC50 Determination
Objective: To determine the concentration of this compound required to inhibit the growth of a cell population by 50%.
Materials:
-
EGFR-mutant cell line (e.g., PC-9, H1975)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 90 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a 2x serial dilution of this compound in complete medium. A typical concentration range would be 0.1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Drug Treatment: Add 10 µL of the 2x drug solutions to the appropriate wells to achieve a final volume of 100 µL. Include wells with cells only (no drug) and wells with medium only (blank).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells.
-
Plot the percentage of cell viability versus the log of the inhibitor concentration and fit a dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Protocol 2: Western Blotting for Bypass Pathway Analysis
Objective: To assess the expression and phosphorylation status of proteins in potential bypass signaling pathways.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MET, anti-MET, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Compare the band intensities between parental and resistant cell lines. Normalize phosphorylated protein levels to their total protein levels and loading control (e.g., GAPDH).
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: EGFR signaling pathways and mechanisms of TKI resistance.
Experimental Workflow for Investigating Resistance
Caption: Workflow for identifying in vitro resistance mechanisms.
Mechanism of Covalent Inhibition and C797S Resistance
Caption: Covalent inhibition is blocked by the C797S mutation.
References
- 1. Third generation EGFR TKIs: current data and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Real-World Genomic Profile of EGFR Second-Site Mutations and Other Osimertinib Resistance Mechanisms and Clinical Landscape of NSCLC Post-Osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Modifying experimental protocols for EGFR mutant-IN-2
Welcome to the technical support center for EGFR Mutant-IN-2, a third-generation irreversible epidermal growth factor receptor (EGFR) inhibitor. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols. This compound is designed to selectively target common activating EGFR mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an irreversible inhibitor that specifically targets the ATP-binding site of mutant EGFR. It forms a covalent bond with a cysteine residue (Cys797) within the kinase domain. This covalent binding leads to potent and sustained inhibition of EGFR signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival. Its design allows it to be particularly effective against the T790M mutation, which often confers resistance to first and second-generation EGFR inhibitors by increasing ATP affinity.[1][2]
Q2: Which cell lines are recommended for testing the efficacy of this compound?
A2: The choice of cell line is critical for evaluating the activity of this compound. We recommend using cell lines with well-characterized EGFR mutation statuses. For example, NCI-H1975 cells harbor both the L858R activating mutation and the T790M resistance mutation, making them an excellent model for assessing the inhibitor's efficacy against this common resistance mechanism.[3] PC-9 cells, which have an exon 19 deletion, are sensitive to EGFR inhibitors and can be used to determine potency against activating mutations.[4] For assessing selectivity, a cell line with wild-type EGFR, such as A431 (which overexpresses WT EGFR), can be used.[4]
Q3: What are the expected off-target effects of this compound?
A3: While this compound is designed for high selectivity towards mutant EGFR, some off-target effects on wild-type EGFR can occur, especially at higher concentrations. This can lead to side effects such as skin rash and diarrhea, which are common for EGFR inhibitors. Kinase profiling assays are recommended to determine the broader selectivity profile against other kinases like HER2 and HER4.
Troubleshooting Guide
Problem 1: Inconsistent IC50 values in cell viability assays.
-
Possible Cause: High variability in experimental setup.
-
Solution: Ensure consistent cell seeding density, as uneven plating is a major source of variability. Use a homogenous cell suspension and calibrate pipettes regularly. To mitigate "edge effects" in 96-well plates, avoid using the outer wells or fill them with sterile PBS or media.
-
-
Possible Cause: Serum interference.
-
Solution: Serum contains growth factors that can compete with the inhibitor. Consider reducing the serum concentration (e.g., to 2-5%) or using serum-free media during the drug treatment period if the cells can tolerate it.
-
-
Possible Cause: Cell line integrity.
-
Solution: Use low-passage, authenticated cell lines. Genetic drift in cell lines can alter their response to drugs.
-
Problem 2: No inhibition of EGFR phosphorylation observed in Western Blot.
-
Possible Cause: Incorrect antibody or blotting procedure.
-
Solution: Use a phospho-specific antibody for the activated form of EGFR (e.g., p-EGFR Tyr1068). Ensure the Western blot protocol is optimized for large membrane proteins like EGFR (175 kDa), which may require longer transfer times or lower percentage acrylamide gels.
-
-
Possible Cause: Suboptimal lysis buffer.
-
Solution: EGFR is a transmembrane protein, so a strong lysis buffer such as RIPA buffer is recommended to ensure complete protein extraction.
-
-
Possible Cause: High EGF concentration in the media.
-
Solution: In experiments designed to test the inhibitory effect of the compound, ensure that the cells are not stimulated with high concentrations of EGF, which could overcome the inhibitory effect.
-
Problem 3: Low or no activity in a kinase assay.
-
Possible Cause: Improper assay setup.
-
Solution: Ensure that the ATP concentration in the assay is appropriate. Since EGFR inhibitors are often ATP-competitive, the apparent potency can be affected by the ATP concentration. Use an ATP concentration that is close to the Km of the enzyme for ATP.
-
-
Possible Cause: Inactive enzyme.
-
Solution: Verify the activity of the recombinant EGFR enzyme using a known potent inhibitor as a positive control. Ensure proper storage and handling of the enzyme.
-
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of a Representative 3rd Generation EGFR Inhibitor
| Target Kinase | IC50 (nM) |
| EGFR (Wild-Type) | 75.8 |
| EGFR (L858R) | 2.1 |
| EGFR (T790M) | 18.3 |
| EGFR (L858R/T790M) | 12.5 |
| HER2 | 95.2 |
| HER4 | >1000 |
Data is illustrative for a typical 3rd generation EGFR inhibitor.
Table 2: Cellular Proliferation Inhibition (GI50) of a Representative 3rd Generation EGFR Inhibitor
| Cell Line | EGFR Status | GI50 (nM) |
| A431 | Wild-Type Overexpression | 30.2 |
| NCI-H1975 | L858R/T790M | 45.7 |
| PC-9 | del E746-A750 | 18.9 |
| SW620 | KRAS Mutant (EGFR WT) | >10,000 |
Data is illustrative for a typical 3rd generation EGFR inhibitor.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells (typically ≤0.1%).
-
Remove the old medium and add 100 µL of the drug-containing medium. Include untreated and vehicle control wells.
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 values.
-
Protocol 2: Western Blot for EGFR Phosphorylation
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for the desired time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse with 150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentration for all samples.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an 8% SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, and a loading control like beta-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Protocol 3: In Vitro Kinase Assay (ADP-Glo™)
-
Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).
-
Prepare serial dilutions of this compound.
-
-
Kinase Reaction:
-
In a 384-well plate, add the recombinant EGFR enzyme, the substrate (e.g., a poly(Glu, Tyr) peptide), and the diluted inhibitor or vehicle control.
-
Incubate for 30 minutes at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 1 hour at room temperature.
-
-
Signal Detection:
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis:
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Visualizations
Caption: EGFR signaling cascade and the inhibitory action of this compound.
Caption: General experimental workflow for EGFR inhibitor development.
References
- 1. pnas.org [pnas.org]
- 2. De Novo T790M Mutation in an L858R Epidermal Growth Factor Receptor Mutant-Associated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential protein stability of EGFR mutants determines responsiveness to tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Addressing Variability in EGFR Mutant-IN-2 Experimental Results
This technical support center is designed for researchers, scientists, and drug development professionals working with EGFR mutant-IN-2. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address variability and common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of specific mutant forms of the Epidermal Growth Factor Receptor (EGFR).[1] It is designed to target mutations that confer resistance to other EGFR inhibitors, particularly the C797S mutation which can arise after treatment with third-generation inhibitors like osimertinib. Its primary mechanism is the inhibition of the kinase activity of these EGFR mutants, thereby blocking downstream signaling pathways that drive cell proliferation and survival.
Q2: What are the known IC50 values for this compound against different EGFR variants?
A2: this compound has been shown to potently inhibit clinically relevant, drug-resistant EGFR mutations. Specifically, it inhibits the EGFR L858R/T790M/C797S mutant with an IC50 value of 14 nM and the EGFR del19/T790M/C797S mutant with an IC50 value of 62 nM.[1]
Q3: How should I prepare and store this compound for my experiments?
A3: For optimal results and to minimize variability, proper handling and storage of this compound are crucial. It is recommended to prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO).[2][3] This stock solution should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1] Working solutions should be freshly prepared for each experiment by diluting the stock solution in the appropriate cell culture medium or assay buffer. It is advisable to visually inspect the diluted solution for any signs of precipitation.
Q4: What is the recommended final concentration of DMSO in cell-based assays?
A4: The final concentration of DMSO in cell culture should be kept as low as possible to avoid solvent-induced toxicity or off-target effects. A concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. It is essential to include a vehicle control (cells treated with the same final concentration of DMSO as the highest concentration of the inhibitor) in all experiments to account for any effects of the solvent.
Data Presentation
The following table summarizes the inhibitory activity of this compound against key drug-resistant EGFR mutations.
| EGFR Mutant | IC50 (nM) |
| L858R/T790M/C797S | 14 |
| del19/T790M/C797S | 62 |
Note: IC50 values for wild-type EGFR and other mutant combinations are not currently available in the provided search results. A comprehensive selectivity profile would require testing against a broader panel of EGFR variants.
Mandatory Visualizations
Here are diagrams illustrating key concepts relevant to experiments with this compound.
References
Validation & Comparative
A Comparative Analysis of EGFR Mutant-IN-2, Osimertinib, and Other TKIs in EGFR-Mutated Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of EGFR mutant-IN-2 against the established third-generation tyrosine kinase inhibitor (TKI) osimertinib and other relevant TKIs used in the treatment of epidermal growth factor receptor (EGFR)-mutated non-small cell lung cancer (NSCLC). The following sections present a compilation of available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to EGFR TKIs
The development of EGFR TKIs has revolutionized the treatment of NSCLC harboring activating EGFR mutations. These mutations, most commonly deletions in exon 19 (ex19del) and the L858R point mutation in exon 21, lead to constitutive activation of the EGFR signaling pathway, promoting tumor growth and survival. EGFR TKIs are broadly classified into three generations based on their mechanism of action and resistance profiles.
-
First-generation TKIs (Gefitinib, Erlotinib): Reversible inhibitors of the EGFR tyrosine kinase domain, effective against sensitizing mutations. However, resistance typically develops within a year, most commonly through the acquisition of the T790M "gatekeeper" mutation in exon 20.
-
Second-generation TKIs (Afatinib, Dacomitinib): Irreversible inhibitors that form a covalent bond with the EGFR kinase domain. They are active against sensitizing mutations and have some activity against T790M, but their clinical efficacy in T790M-positive patients is limited by toxicity associated with wild-type (WT) EGFR inhibition.
-
Third-generation TKIs (Osimertinib): Designed to potently and selectively inhibit both sensitizing and T790M resistance mutations while sparing WT EGFR.[1] Osimertinib is an irreversible inhibitor that forms a covalent bond with the Cys797 residue in the ATP-binding site of the EGFR kinase domain.[1][2] Resistance to osimertinib can emerge through various mechanisms, including the acquisition of a C797S mutation, which prevents the covalent binding of the drug.[3]
-
Fourth-generation TKIs and Novel Inhibitors: A new wave of inhibitors, including allosteric inhibitors and those targeting specific resistance mutations like C797S, are under development. This compound (also known as Compound D51) is a novel inhibitor that has shown activity against EGFR triple mutations harboring C797S.[1]
Comparative Efficacy: In Vitro Kinase and Cellular Assays
The following tables summarize the available half-maximal inhibitory concentration (IC50) values for this compound, osimertinib, and other TKIs against various EGFR mutations. Lower IC50 values indicate greater potency.
Table 1: Inhibitory Activity (IC50, nM) of EGFR TKIs against EGFR Mutations
| Compound | EGFR L858R | EGFR ex19del | EGFR T790M | EGFR L858R/T790M | EGFR ex19del/T790M | EGFR L858R/T790M/C797S | EGFR ex19del/T790M/C797S | WT EGFR |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | 14 | 62 | Data not available |
| Osimertinib | 20.6 | 5 | Data not available | 2 | 1.7 | 360 | Data not available | 76 |
| Gefitinib | 12 | 7 | >10,000 | >10,000 | >10,000 | Data not available | Data not available | >10,000 |
| Erlotinib | 12 | 7 | >10,000 | 87.96 | Data not available | 108.50 | Data not available | >10,000 |
| Afatinib | 0.3 | 0.8 | >1,000 | 20.14 | Data not available | 23.86 | Data not available | 31 |
Data for this compound is limited to triple mutant EGFR. Further studies are needed to fully characterize its selectivity profile.
Comparative Efficacy: In Vivo Tumor Growth Inhibition
In vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of TKIs. The following table summarizes available data on the in vivo efficacy of osimertinib. Quantitative in vivo data for this compound is not yet publicly available, although it is reported to have favorable antitumor activity.
Table 2: In Vivo Efficacy of Osimertinib in NSCLC Xenograft Models
| Xenograft Model | EGFR Mutation | Treatment | Tumor Growth Inhibition | Reference |
| H2073-SVD | Ex20Ins SVD | Osimertinib (25 mg/kg, once daily) | Significant | |
| H2073-ASV | Ex20Ins ASV | Osimertinib (25 mg/kg, once daily) | Significant | |
| LXF2478 | Ex20Ins | Osimertinib (25 mg/kg, once daily) | 87% (p<0.001) | |
| LU0387 | Ex20Ins | Osimertinib (25 mg/kg, once daily) | 71% (p<0.001) | |
| PC9T790M | ex19del/T790M | Osimertinib | Significant |
Signaling Pathways and Experimental Workflows
Visual representations of the EGFR signaling pathway and common experimental workflows are provided below using Graphviz.
Caption: Simplified EGFR signaling pathway.
Caption: General experimental workflow for TKI evaluation.
Detailed Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based assay to determine the IC50 of an inhibitor against EGFR.
Materials:
-
Recombinant EGFR kinase (e.g., EGFR L858R/T790M)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer (Alexa Fluor™ 647-labeled)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., this compound, Osimertinib)
-
384-well plates (white, low-volume)
-
TR-FRET plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Kinase/Antibody Mixture Preparation: Dilute the EGFR kinase and Eu-anti-Tag Antibody in Kinase Buffer A to a 2X final concentration. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
Tracer Preparation: Dilute the Kinase Tracer in Kinase Buffer A to a 4X final concentration.
-
Assay Assembly:
-
Add 5 µL of the serially diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of the 2X Kinase/Antibody mixture to each well.
-
Initiate the reaction by adding 5 µL of the 4X Tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647) with an excitation at 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with a TKI.
Materials:
-
EGFR-mutant NSCLC cell lines (e.g., NCI-H1975 for L858R/T790M)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Western Blot Analysis of EGFR Signaling Pathway
This protocol is used to assess the effect of a TKI on the phosphorylation status of EGFR and its downstream signaling proteins.
Materials:
-
EGFR-mutant NSCLC cell lines
-
Test compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat with various concentrations of the test compound for 2-4 hours, then stimulate with EGF (e.g., 100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Conclusion
This guide provides a comparative overview of this compound, osimertinib, and other EGFR TKIs based on currently available preclinical data. Osimertinib demonstrates potent activity against common sensitizing and T790M resistance mutations, with established in vivo efficacy. This compound shows promise in targeting the clinically significant C797S resistance mutation. However, a comprehensive assessment of its selectivity and in vivo activity requires further investigation. The provided experimental protocols offer a framework for the continued evaluation and comparison of these and other novel EGFR inhibitors.
References
A Comparative Guide to the Efficacy of EGFR Mutant-IN-2 Against the L858R/T790M/C797S Mutation
For Researchers, Scientists, and Drug Development Professionals
The emergence of the tertiary C797S mutation in the epidermal growth factor receptor (EGFR) has posed a significant challenge in the treatment of non-small cell lung cancer (NSCLC), rendering third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib ineffective. This guide provides a comparative analysis of EGFR mutant-IN-2 , a fourth-generation inhibitor, against other EGFR inhibitors, with a focus on its activity against the formidable L858R/T790M/C797S triple-mutant EGFR.
Overcoming Triple-Mutant Resistance
The L858R mutation is a common activating mutation in EGFR, while the T790M "gatekeeper" mutation confers resistance to first- and second-generation EGFR TKIs. The subsequent C797S mutation, which arises in response to third-generation inhibitors, blocks the covalent binding site of these drugs, leading to treatment failure. Fourth-generation EGFR inhibitors are being developed to overcome this resistance mechanism by employing novel binding modes, including non-covalent interactions and allosteric inhibition.
Quantitative Comparison of Inhibitor Activity
The following table summarizes the in vitro potency (IC50 values) of this compound and other selected EGFR inhibitors against the L858R/T790M/C797S mutant and other relevant EGFR genotypes.
| Inhibitor | Target EGFR Genotype | IC50 (nM) | Inhibition Mechanism |
| This compound | L858R/T790M/C797S | 14 | ATP-competitive |
| This compound | del19/T790M/C797S | 62 | ATP-competitive |
| Brigatinib derivative (18k) | L858R/T790M/C797S | 0.7 | ATP-competitive |
| CH7233163 | L858R/T790M/C797S | 0.25 | ATP-competitive |
| Compound 11eg | L858R/T790M/C797S | 53 | ATP-competitive |
| EAI045 | L858R/T790M/C797S | Potent (in combination with Cetuximab) | Allosteric |
| Osimertinib | L858R/T790M | 1 | Covalent, ATP-competitive |
| Osimertinib | L858R/T790M/C797S | Ineffective | Covalent, ATP-competitive |
| Gefitinib | L858R | ~5 | Reversible, ATP-competitive |
| Gefitinib | L858R/T790M/C797S | Ineffective | Reversible, ATP-competitive |
| Afatinib | L858R/T790M | 10 | Covalent, ATP-competitive |
| Afatinib | L858R/T790M/C797S | Ineffective | Covalent, ATP-competitive |
Data compiled from publicly available research articles. IC50 values can vary between different assay conditions.
Experimental Protocols
The determination of inhibitor potency is crucial for the evaluation of novel therapeutic compounds. Below are representative protocols for biochemical and cell-based assays commonly used to measure the half-maximal inhibitory concentration (IC50) of EGFR inhibitors.
Biochemical Kinase Assay (e.g., Kinase-Glo®)
This assay measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in ATP correlates with kinase activity, and inhibition of this activity by a compound can be quantified.
Materials:
-
Recombinant human EGFR (L858R/T790M/C797S) enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the EGFR enzyme and substrate in the kinase assay buffer.
-
Add the serially diluted test inhibitor to the wells of the plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using a non-linear regression curve fit.
Cell-Based Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture by measuring the amount of ATP, which is an indicator of metabolically active cells. Inhibition of EGFR-driven cell proliferation by a compound will result in a decrease in the luminescent signal.
Materials:
-
Human cancer cell line engineered to express EGFR L858R/T790M/C797S (e.g., Ba/F3 cells)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test inhibitor.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol to induce cell lysis and release ATP.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of cell proliferation for each inhibitor concentration relative to a DMSO control and determine the IC50 value using a non-linear regression curve fit.
Visualizing EGFR Signaling and Experimental Workflow
To further illustrate the context of EGFR inhibition, the following diagrams depict the EGFR signaling pathway and a typical experimental workflow for evaluating inhibitors.
Caption: EGFR signaling pathway with mutation sites and inhibitor action.
Caption: Workflow for evaluating EGFR inhibitor potency.
Navigating Resistance: A Comparative Analysis of a Fourth-Generation EGFR Inhibitor
For researchers, scientists, and drug development professionals, understanding the evolving landscape of resistance to targeted therapies is paramount. This guide provides a comparative analysis of the cross-resistance profile of a representative fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) in non-small cell lung cancer (NSCLC) models harboring various resistance mutations. As no specific public data exists for a compound designated "EGFR mutant-IN-2," this guide utilizes consolidated data from emerging fourth-generation EGFR TKIs to illustrate their activity against clinically relevant resistance mechanisms, particularly the formidable EGFR C797S mutation.
The emergence of resistance remains a significant hurdle in the treatment of EGFR-mutant NSCLC. While first- and second-generation TKIs are effective against activating mutations like exon 19 deletions (Del19) and L858R, the development of the T790M "gatekeeper" mutation often leads to treatment failure.[1] Third-generation TKIs, such as osimertinib, were designed to overcome T790M-mediated resistance.[2][3] However, their efficacy is now challenged by the rise of tertiary mutations, most notably the C797S mutation, which prevents the covalent binding of these irreversible inhibitors.[4] This has spurred the development of fourth-generation EGFR TKIs, designed to inhibit EGFR harboring this triple mutation (e.g., Del19/T790M/C797S or L858R/T790M/C797S).
Comparative Efficacy of a Representative Fourth-Generation EGFR TKI
To evaluate the cross-resistance profile of a fourth-generation EGFR TKI, its inhibitory activity is assessed against a panel of NSCLC cell lines with well-defined EGFR mutation statuses. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying drug potency.
| Cell Line | EGFR Mutation Status | 1st-Gen TKI (Gefitinib) IC50 (nM) | 2nd-Gen TKI (Afatinib) IC50 (nM) | 3rd-Gen TKI (Osimertinib) IC50 (nM) | Representative 4th-Gen TKI IC50 (nM) |
| PC-9 | Del19 | ~10 | ~1 | ~15 | ~50 |
| H1975 | L858R/T790M | >5000 | ~100 | ~15 | ~25 |
| Ba/F3 | Del19/T790M/C797S (cis) | >10000 | >1000 | >1000 | ~20-100 |
| Ba/F3 | L858R/T790M/C797S (cis) | >10000 | >1000 | >1000 | ~20-150 |
Note: The IC50 values presented are approximate and collated from various preclinical studies on emerging fourth-generation EGFR inhibitors. Actual values can vary based on experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of cross-resistance studies.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: NSCLC cells with different EGFR mutation statuses are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with serial dilutions of the EGFR TKIs (first- to fourth-generation) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 values are determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve using graphing software.
Western Blotting for EGFR Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules, providing insights into the mechanism of action of the drug.
-
Cell Lysis: Cells are treated with the EGFR TKI for a specified time, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, phosphorylated AKT (p-AKT), total ERK, and phosphorylated ERK (p-ERK).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing Resistance and Inhibition Mechanisms
EGFR Signaling Pathway and TKI Inhibition
Caption: EGFR signaling pathway and points of inhibition and resistance for different TKI generations.
Experimental Workflow for Cross-Resistance Profiling
References
- 1. Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current treatment strategies for EGFR-mutated non-small cell lung cancer: from first line to beyond osimertinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Era in EGFR-Mutated Lung Cancer: A Comparative Analysis of EGFR Mutant-IN-2 and Contemporary Combination Therapies
For Immediate Release
In the rapidly evolving landscape of targeted therapies for non-small cell lung cancer (NSCLC), the emergence of novel inhibitors against drug-resistant Epidermal Growth Factor Receptor (EGFR) mutations marks a pivotal advancement. This guide provides a comprehensive comparison of a novel fourth-generation inhibitor, EGFR mutant-IN-2, against established combination therapies, offering researchers, scientists, and drug development professionals a detailed overview of their respective efficacies, mechanisms of action, and underlying experimental frameworks.
This compound is a potent inhibitor targeting the C797S mutation, a key mechanism of acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib. Specifically, it has demonstrated significant preclinical activity against EGFRL858R/T790M/C797S and EGFRdel19/T790M/C797S mutations.[1] This positions it as a promising next-line treatment for patients who have progressed on current standards of care. This guide will objectively compare the preclinical efficacy of this compound with the clinical performance of current third-generation EGFR TKI monotherapy and various combination strategies aimed at overcoming or delaying treatment resistance.
Quantitative Efficacy Comparison
The following tables summarize the efficacy data for this compound (preclinical) and various combination therapies (clinical).
Table 1: Preclinical Efficacy of this compound
| Compound | Target EGFR Mutant | IC50 (nM) |
| This compound | L858R/T790M/C797S | 14[1] |
| This compound | del19/T790M/C797S | 62[1] |
Table 2: Clinical Efficacy of Third-Generation EGFR TKI Monotherapy (Osimertinib)
| Clinical Trial | Treatment | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| FLAURA (First-Line) | Osimertinib | 18.9 months[2] | Not Specified |
| AURA3 (Second-Line, T790M+) | Osimertinib | 10.1 months[2] | 71% |
Table 3: Clinical Efficacy of Combination Therapies
| Combination Therapy | Patient Population | Median Progression-Free Survival (PFS) |
| Gefitinib + Carboplatin/Pemetrexed | First-Line EGFR-mutant NSCLC | 20.9 months |
| Erlotinib/Gefitinib + Radiotherapy | EGFR-mutant NSCLC | 19.4 months |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of the key experimental protocols.
In Vitro Kinase Assay for IC50 Determination of this compound
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of mutant EGFR proteins.
Methodology:
-
Protein Expression and Purification: Recombinant human EGFR proteins with the specified mutations (L858R/T790M/C797S and del19/T790M/C797S) are expressed in an appropriate system (e.g., baculovirus-infected insect cells) and purified.
-
Kinase Reaction: The kinase reaction is performed in a buffer containing the purified mutant EGFR protein, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Inhibitor Treatment: A series of dilutions of this compound are added to the kinase reaction mixtures.
-
Detection of Phosphorylation: The level of substrate phosphorylation is quantified, typically using methods like ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Phase III Clinical Trial Protocol for First-Line Treatment of EGFR-Mutant NSCLC (FLAURA Trial as an example)
Objective: To compare the efficacy and safety of a third-generation EGFR TKI (osimertinib) with standard first-generation EGFR TKIs (gefitinib or erlotinib) in patients with previously untreated, EGFR-mutated advanced NSCLC.
Methodology:
-
Patient Population: Patients with locally advanced or metastatic NSCLC with a confirmed EGFR mutation (exon 19 deletion or L858R).
-
Study Design: A randomized, double-blind, multi-center Phase III trial.
-
Treatment Arms:
-
Experimental Arm: Osimertinib administered orally at a specified daily dose.
-
Control Arm: Standard of care EGFR TKI (gefitinib or erlotinib) administered orally at their standard daily doses.
-
-
Primary Endpoint: Progression-Free Survival (PFS), assessed by blinded independent central review according to RECIST criteria.
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), and safety.
-
Statistical Analysis: The primary analysis of PFS is typically performed using a log-rank test to compare the two treatment arms. Hazard ratios are calculated using a Cox proportional-hazards model.
Signaling Pathways and Mechanisms of Action
The diagrams below, generated using the DOT language, illustrate the EGFR signaling pathway and the rationale for the development of next-generation inhibitors and combination therapies.
Caption: Simplified EGFR Signaling Pathway.
Caption: Evolution of EGFR TKI Resistance and Therapeutic Strategies.
References
A Comparative Guide to the In Vitro and In Vivo Activity of CO-1686, a Mutant-Selective EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical activity of CO-1686 (formerly known as compound 3), a third-generation irreversible epidermal growth factor receptor (EGFR) inhibitor.[1][2] The focus of this analysis is on its efficacy in the context of EGFR mutations that drive non-small cell lung cancer (NSCLC), particularly the T790M resistance mutation.[1][2] Data is presented in comparison to first-generation (Erlotinib), second-generation (Afatinib), and another third-generation inhibitor (WZ4002) to provide a comprehensive evaluation of its selectivity and potency.
Introduction to EGFR Inhibition in NSCLC
The treatment of non-small cell lung cancer has been significantly advanced by the development of EGFR tyrosine kinase inhibitors (TKIs) for patients with activating mutations in the EGFR gene, such as exon 19 deletions (DelE746-A750) and the L858R point mutation.[1] However, the effectiveness of first-generation TKIs like erlotinib and gefitinib is often limited by the emergence of the T790M "gatekeeper" mutation, which accounts for approximately 60% of acquired resistance cases. Second-generation inhibitors, such as afatinib, were developed to target T790M but also potently inhibit wild-type (WT) EGFR, leading to dose-limiting toxicities like diarrhea and rash. This challenge spurred the development of third-generation EGFR TKIs, such as CO-1686, designed to be highly selective for mutant forms of EGFR, including T790M, while sparing WT EGFR.
Comparative In Vitro Activity
The in vitro potency and selectivity of CO-1686 were evaluated against various EGFR genotypes and compared with other EGFR inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) from cell-based assays measuring inhibition of EGFR phosphorylation.
| Compound | Generation | EGFR WT IC50 (nM) | EGFR L858R/T790M IC50 (nM) | Selectivity (WT/mutant) |
| CO-1686 (Compound 3) | Third | >1000 | 13 | >77 |
| WZ4002 | Third | 225 | 10 | 22.5 |
| Afatinib | Second | 10 | 10 | 1 |
| Erlotinib | First | 25 | >1000 | <0.025 |
Data sourced from supplementary materials of a 2014 study by Walter et al. published in Molecular Cancer Therapeutics.
Comparative In Vivo Efficacy
The in vivo antitumor activity of CO-1686 was assessed in a mouse xenograft model using H1975 cells, which harbor the EGFR L858R/T790M double mutation. The table below shows the tumor growth inhibition (TGI) observed with CO-1686 compared to a control.
| Treatment | Dose (mg/kg, BID) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| CO-1686 | 100 | 95 |
Data represents the mean tumor growth inhibition at day 21 from the start of treatment in the H1975 xenograft model. In these studies, CO-1686 demonstrated dose-dependent inhibition of tumor growth and was well-tolerated at effective doses. Pharmacodynamic studies in these tumor-bearing mice showed dose-dependent modulation of EGFR, and importantly, evaluation of normal lung tissue from the same animals showed no inhibition of wild-type EGFR.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro EGFR Phosphorylation Assay
This assay quantifies the ability of a compound to inhibit EGFR phosphorylation in cells.
-
Cell Lines: H1975 cells (harboring EGFR L858R/T790M) and A431 cells (overexpressing wild-type EGFR) were used.
-
Cell Seeding: Cells were seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells were treated with a serial dilution of the test compounds (CO-1686, WZ4002, afatinib, erlotinib) for a specified period.
-
Lysis and ELISA: After treatment, cells were lysed, and the cell lysates were analyzed using an enzyme-linked immunosorbent assay (ELISA) to detect phosphorylated EGFR (p-EGFR) and total EGFR.
-
Data Analysis: The ratio of p-EGFR to total EGFR was calculated, and the results were normalized to vehicle-treated controls. IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Tumor Xenograft Model
This model assesses the in vivo antitumor efficacy of a compound.
-
Animal Model: Female athymic nude mice were used for the study.
-
Tumor Implantation: H1975 NSCLC cells were implanted subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size, and mice were then randomized into treatment and control groups.
-
Compound Administration: CO-1686 was administered orally twice daily (BID) at the specified dose. The vehicle control group received the formulation buffer.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Efficacy Endpoint: The study was concluded after a predetermined period (e.g., 21 days), and the percentage of tumor growth inhibition was calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.
-
Pharmacodynamic Analysis: At the end of the study, tumor and normal tissues (e.g., lung) were collected to assess the levels of p-EGFR and total EGFR by ELISA or Western blot to confirm target engagement.
Visualizations
EGFR Signaling Pathway in NSCLC
The following diagram illustrates the EGFR signaling pathway and the points of action for activating and resistance mutations.
Caption: EGFR signaling pathway with key mutations in NSCLC.
Experimental Workflow for EGFR Inhibitor Evaluation
This diagram outlines the typical workflow for the preclinical evaluation of EGFR inhibitors.
Caption: Workflow for preclinical evaluation of EGFR inhibitors.
Selectivity Comparison of EGFR Inhibitor Generations
This diagram provides a logical comparison of the selectivity profiles of different generations of EGFR TKIs.
Caption: Comparison of selectivity for different EGFR inhibitor generations.
References
Benchmarking Next-Generation EGFR Inhibitors Against C797S-Mediated Resistance
The emergence of the C797S mutation in the epidermal growth factor receptor (EGFR) has posed a significant challenge in the treatment of non-small cell lung cancer (NSCLC), rendering third-generation tyrosine kinase inhibitors (TKIs) like osimertinib ineffective.[1][2] This has spurred the development of fourth-generation EGFR inhibitors designed to overcome this resistance mechanism. This guide provides a comparative analysis of a representative fourth-generation inhibitor, JIN-A02, against other compounds targeting the EGFR C797S mutation.
Introduction to EGFR C797S Inhibitors
The C797S mutation occurs at the covalent binding site of irreversible third-generation EGFR TKIs, preventing their binding and leading to drug resistance.[1][2] Fourth-generation inhibitors are being developed to target EGFR harboring this mutation through various mechanisms, including allosteric inhibition and novel ATP-competitive binding that is not reliant on the cysteine at position 797.[3] These next-generation inhibitors aim to provide a therapeutic option for patients who have developed resistance to osimertinib.
JIN-A02 is a novel, highly effective fourth-generation EGFR-TKI that has demonstrated potent activity against the EGFR C797S triple mutation in preclinical studies. It is designed to have a broad range of antitumor activity against various EGFR mutations, including sensitizing mutations, the T790M resistance mutation, and the challenging C797S mutation.
Comparative Efficacy of C797S Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of JIN-A02 and other notable fourth-generation EGFR inhibitors against various EGFR mutant cell lines. The data is compiled from preclinical studies and highlights the potency of these compounds against the C797S mutation.
| Inhibitor | EGFR del19/T790M/C797S (IC50, nM) | EGFR L858R/T790M/C797S (IC50, nM) | EGFR WT (IC50, nM) | Selectivity for Mutant vs. WT |
| JIN-A02 | Potent (specific values not publicly detailed) | Potent (specific values not publicly detailed) | High selectivity | High |
| EAI045 * | Potent inhibition in combination with cetuximab | Potent inhibition in combination with cetuximab | Not active as a single agent | Allosteric, selective for mutant |
| Brigatinib | 55.5 | Data not available | ~10-fold less potent than against mutant | Moderate |
| Tarloxotinib-E | 198 | <0.38 (for double mutant) | Data not available | Not specified |
| Compound 26 | Data not available | 5.8 | Data not available | Not specified |
| Compound 46 | 0.6 | Data not available | Data not available | Not specified |
Note: EAI045 is an allosteric inhibitor and its efficacy is highly dependent on combination therapy with an EGFR antibody like cetuximab.
Mechanism of Action and Signaling Pathways
Fourth-generation EGFR inhibitors can be broadly classified into two categories based on their mechanism of action: ATP-competitive inhibitors and allosteric inhibitors.
-
ATP-Competitive Inhibitors: These inhibitors, which include JIN-A02 and brigatinib, bind to the ATP-binding pocket of the EGFR kinase domain. Unlike third-generation inhibitors, their binding is not dependent on the cysteine at position 797, allowing them to inhibit the C797S mutant.
-
Allosteric Inhibitors: These inhibitors, such as EAI045, bind to a site on the EGFR kinase domain distinct from the ATP-binding pocket. This binding induces a conformational change in the kinase that renders it inactive. This mechanism is insensitive to mutations in the ATP-binding site, including C797S.
The binding of these inhibitors to the mutant EGFR blocks the downstream signaling pathways that drive tumor cell proliferation and survival.
Experimental Protocols
The evaluation of novel EGFR inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
In Vitro Kinase Assay:
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase.
-
Reagents: Recombinant human EGFR protein (wild-type and various mutant forms), ATP, substrate peptide, and the test inhibitor.
-
Procedure:
-
The inhibitor is serially diluted and incubated with the EGFR enzyme.
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using methods such as ELISA or radiometric assays.
-
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.
Cell-Based Proliferation Assay:
This assay assesses the ability of an inhibitor to inhibit the growth of cancer cells that are dependent on EGFR signaling.
-
Cell Lines: Ba/F3 cells engineered to express different EGFR mutations are commonly used. These cells are dependent on the expressed EGFR for their survival and proliferation.
-
Procedure:
-
Cells are seeded in microplates and treated with a range of inhibitor concentrations.
-
The cells are incubated for a period of 72 hours.
-
Cell viability is measured using a colorimetric assay (e.g., MTT or CellTiter-Glo).
-
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of cell growth, is determined.
Conclusion
The development of fourth-generation EGFR inhibitors like JIN-A02 represents a significant advancement in overcoming acquired resistance to third-generation TKIs mediated by the C797S mutation. Preclinical data indicates that these novel agents have potent activity against various EGFR triple mutations while maintaining selectivity over wild-type EGFR. The diverse mechanisms of action, including both ATP-competitive and allosteric inhibition, offer multiple strategies to combat this critical resistance pathway. Further clinical investigation is necessary to fully elucidate the therapeutic potential of these compounds in NSCLC patients who have progressed on osimertinib.
References
- 1. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal growth factor receptor (EGFR) mutations in lung cancer: preclinical and clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
Independent Validation and Comparative Analysis of Third-Generation EGFR Inhibitors
This guide provides an objective comparison of the performance of third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), with a focus on Osimertinib and Rociletinib, against EGFR mutations, particularly the T790M resistance mutation prevalent in non-small cell lung cancer (NSCLC). The information is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize key efficacy and safety data from clinical trials of Osimertinib and Rociletinib in patients with T790M-positive NSCLC.
Table 1: Efficacy in T790M-Positive NSCLC
| Parameter | Osimertinib (AZD9291) | Rociletinib (CO-1686) |
| Objective Response Rate (ORR) | 67% (95% CI 52–70%)[1] | 59% (95% CI 45 to 73)[1] |
| Median Progression-Free Survival (PFS) | 9.6 months (95% CI 8.3 to not reached)[1] | Not Reached at 6 months[2] |
| Overall Clinical Benefit Rate | Not explicitly stated in provided abstracts | 91%[2] |
Table 2: Efficacy in T790M-Negative NSCLC
| Parameter | Osimertinib (AZD9291) | Rociletinib (CO-1686) |
| Objective Response Rate (ORR) | 21% (95% CI 12–34%) | 29% (95% CI 8 to 51) |
| Median Progression-Free Survival (PFS) | 2.8 months (95% CI 2.1–4.3) | 3 months |
Table 3: Common Adverse Events
| Adverse Event Profile | Osimertinib (AZD9291) | Rociletinib (CO-1686) |
| Most Common | Rash, diarrhea, nausea, poor appetite | Hyperglycemia, nausea, diarrhea, decreased appetite, vomiting |
| Most Common Grade 3 Event | Not specified in provided abstracts | Asymptomatic hyperglycemia (19%) |
Experimental Protocols
The data presented is derived from Phase I/II clinical trials. The general methodologies for these trials are outlined below.
Phase I/II Clinical Trial Protocol for EGFR TKIs
-
Patient Selection: Enrollment of patients with a confirmed diagnosis of EGFR-mutated NSCLC who have shown disease progression after treatment with first- or second-generation EGFR TKIs. A key inclusion criterion is the presence of the T790M resistance mutation, confirmed through tissue or liquid biopsy.
-
Study Design: These studies typically begin with a dose-escalation phase (Phase I) to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D). This is followed by a Phase II expansion cohort at the RP2D to further evaluate efficacy and safety.
-
Treatment Regimen: The investigational drug (e.g., Osimertinib or Rociletinib) is administered orally, usually once or twice daily, in continuous cycles.
-
Efficacy Evaluation: Tumor response is assessed at baseline and at regular intervals (e.g., every 6-8 weeks) using imaging studies (CT or MRI). Responses are categorized based on standardized criteria such as the Response Evaluation Criteria in Solid Tumors (RECIST). Primary efficacy endpoints typically include Objective Response Rate (ORR), with secondary endpoints such as Duration of Response (DoR), Disease Control Rate (DCR), and Progression-Free Survival (PFS).
-
Safety and Tolerability Assessment: Adverse events (AEs) are monitored throughout the study and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) are specifically evaluated during the Phase I portion.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analyses: Serial blood samples are collected to characterize the drug's pharmacokinetic profile. Correlative studies on tumor and/or blood samples may be performed to assess target modulation and to identify biomarkers of response and resistance.
Visualizations
EGFR Signaling Pathway and TKI Inhibition
Caption: Mechanism of EGFR signaling and inhibition by third-generation TKIs.
Preclinical Evaluation Workflow for Novel EGFR Inhibitors
Caption: Standard preclinical workflow for the development of new EGFR inhibitors.
Logical Progression of EGFR TKI Treatment and Resistance
Caption: The relationship between EGFR mutations and the evolution of TKI therapies.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of EGFR Mutant-IN-2
For researchers, scientists, and professionals in drug development, the responsible handling and disposal of chemical compounds like EGFR mutant-IN-2 are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive operational and disposal plan, offering procedural, step-by-step guidance for the safe management of this potent kinase inhibitor.
I. Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following PPE to prevent accidental exposure:
-
Gloves: Use chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat is mandatory to protect against skin contact.
-
Respiratory Protection: When handling the compound in powdered form or if aerosolization is possible, a NIOSH-approved respirator is recommended. Work should be conducted in a certified chemical fume hood.
Handling Procedures:
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Always wash hands thoroughly with soap and water after handling the compound.
-
Eating, drinking, and smoking are strictly prohibited in areas where this compound is handled and stored.
II. Storage and Stability of this compound
Proper storage is essential to maintain the compound's integrity and prevent accidental release.
| Form | Storage Temperature | Recommended Storage Period |
| Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 6 months |
Data compiled from general supplier information for similar research compounds.
Solutions should be aliquoted to avoid repeated freeze-thaw cycles. Containers should be tightly sealed and stored in a designated, well-ventilated, and secure area.
III. Step-by-Step Disposal Procedures
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Adherence to institutional, local, and national regulations is mandatory.
A. Disposal of Unused or Expired this compound (Solid/Neat Compound)
-
Do Not Discard in Regular Trash or Drains: This compound should never be disposed of via standard waste streams.
-
Containerization: Keep the compound in its original, securely sealed container. If repackaging is necessary, use a new, clearly labeled, and compatible container.
-
Labeling: The container must be clearly labeled as "Hazardous Chemical Waste" and include the full chemical name ("this compound") and any known hazard information.
-
Waste Collection: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Incineration in a facility equipped with an afterburner and scrubber is a common disposal method for such compounds.[1]
B. Disposal of this compound Solutions (e.g., in DMSO)
-
Waste Segregation: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Container Management: Use a container made of a material compatible with the solvent (e.g., a polyethene container for DMSO solutions). The container must have a secure, tight-fitting lid. Do not overfill the container (a maximum of 80% capacity is recommended).
-
Labeling: Label the container with "Hazardous Liquid Waste," the chemical name ("this compound"), the solvent used (e.g., DMSO), and the approximate concentration.
-
EHS Pickup: Store the sealed container in a designated hazardous waste accumulation area and arrange for collection by your institution's EHS office.
C. Disposal of Contaminated Materials
Items that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
-
Solid Waste:
-
Items: This includes gloves, pipette tips, vials, weighing papers, and bench paper.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste container (e.g., a lined cardboard box or a dedicated plastic container).
-
Sealing: Ensure the container is securely sealed to prevent leakage.
-
Disposal: Dispose of the container through your institution's hazardous waste program.
-
-
Liquid Waste (Rinsate):
-
Decontamination: Glassware and other reusable items should be decontaminated.
-
Procedure: Rinse the contaminated items with a suitable solvent (e.g., ethanol or the solvent used to dissolve the compound). Collect this first rinsate as hazardous liquid waste.
-
Subsequent Cleaning: After the initial decontamination rinse, the items can typically be washed with standard laboratory detergent and water.
-
D. Spill Management
In the event of a spill, immediate and appropriate action is required.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or involves a significant amount of powder outside of a fume hood, evacuate the immediate area.
-
PPE: Before cleaning, don the appropriate personal protective equipment as outlined above.
-
Containment and Cleanup:
-
For Solid Spills: Gently cover the spill with absorbent paper to avoid raising dust. Carefully scoop the material into a hazardous waste container.
-
For Liquid Spills: Absorb the spill with an inert absorbent material (e.g., vermiculite or a chemical spill pillow).
-
-
Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS department, following your institution's protocols.
IV. Visualizing Key Processes
To further clarify the procedures and scientific context, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for testing an inhibitor like this compound.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for testing the efficacy of an EGFR inhibitor.
References
Personal protective equipment for handling EGFR mutant-IN-2
Disclaimer: No specific Safety Data Sheet (SDS) for "EGFR mutant-IN-2" was found in publicly available resources. The following guidance is based on best practices for handling similar potent small molecule kinase inhibitors. Researchers must consult their institution's Environmental Health and Safety (EHS) department and the specific SDS for any chemical before handling. This guide should not supersede local regulations and protocols.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for personal safety and environmental protection.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or accidental ingestion.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Double gloving is recommended. | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield may be necessary if there is a splash hazard. | To protect eyes from splashes or dust. |
| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator is recommended if dust or aerosols are generated. | To prevent inhalation of the compound.[1] |
Note: All PPE should be disposable or decontaminated after use. Reusable PPE must be thoroughly cleaned and stored properly.
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid inhalation and contact with eyes and skin.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Use only in areas with appropriate exhaust ventilation, such as a certified chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.
Storage:
-
Keep the container tightly sealed.
-
Store in a cool, well-ventilated area.
-
For long-term stability, refer to the manufacturer's recommendations, which may include storage at -20°C or -80°C, especially for solutions. Once prepared, aliquot solutions to prevent repeated freeze-thaw cycles.
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Disposal Plan
The proper disposal of potent small molecule inhibitors like this compound is critical to ensure personnel safety and environmental protection.
Step 1: Waste Segregation Properly segregate waste at the point of generation. Never mix chemical waste with regular trash or biohazardous waste unless explicitly instructed by your EHS department.
-
Solid Waste: All items that have come into direct contact with this compound, such as pipette tips, tubes, vials, gloves, and bench paper, must be considered contaminated solid chemical waste. Unused or expired solid compound is also disposed of as hazardous chemical waste.
-
Liquid Waste: All solutions containing this compound (e.g., from cell culture media, assay buffers, or stock solutions in solvents like DMSO) must be collected as liquid chemical waste. Be mindful of solvent compatibility; halogenated and non-halogenated solvent waste streams should typically be collected in separate, compatible containers.
-
Sharps Waste: Contaminated needles, syringes, or pipette tips should be disposed of in an appropriate sharps container.
Step 2: Waste Containment and Labeling
-
Collect waste in designated, properly labeled, and leak-proof containers.
-
Ensure that all waste containers are kept tightly sealed when not in use.
-
Label containers clearly with "Hazardous Waste" and the chemical name.
Step 3: Storage and Disposal
-
Store sealed waste containers in a designated, well-ventilated satellite accumulation area within your laboratory, which should have secondary containment.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest documentation.
Disposal of Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing and allowing the container to air dry in a fume hood, it can typically be disposed of as non-hazardous waste, provided all labels are defaced or removed.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
